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  • Product: 6-cyclopentyl-N-propylpyrimidin-4-amine
  • CAS: 1566720-01-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 6-cyclopentyl-N-propylpyrimidin-4-amine

Abstract This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of the novel heterocyclic compound, 6-cyclopentyl-N-propylpyrimidin-4-amine. This document is intend...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of the novel heterocyclic compound, 6-cyclopentyl-N-propylpyrimidin-4-amine. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of new chemical entities. By integrating a multi-technique analytical approach, we present a self-validating system for unambiguous structure confirmation. This guide moves beyond a simple listing of procedures to explain the causal reasoning behind experimental choices, ensuring both technical accuracy and practical applicability. The protocols detailed herein are grounded in established principles of analytical chemistry and are supported by authoritative references to ensure scientific integrity.

Introduction: The Rationale for a Multi-Faceted Approach

The structural characterization of novel small molecules is a cornerstone of modern drug discovery and development.[1] The precise arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity and potential as a therapeutic agent. For a substituted pyrimidine derivative such as 6-cyclopentyl-N-propylpyrimidin-4-amine, a robust and unequivocal structural assignment is paramount. Pyrimidine and its derivatives are of significant interest due to their presence in a wide array of biologically active compounds, including nucleic acids.[2][3]

This guide eschews a rigid, one-size-fits-all template in favor of a logical, problem-solving workflow. The elucidation process is presented as a series of interconnected analytical stages, each providing a unique piece of the structural puzzle. We will begin with a plausible synthetic route to provide context and then delve into a comprehensive analytical cascade designed to confirm the target structure with the highest degree of confidence.

Proposed Synthesis: A Plausible Route to 6-cyclopentyl-N-propylpyrimidin-4-amine

A logical starting point for any structure elucidation is an understanding of the intended synthetic pathway. A plausible and efficient synthesis of 6-cyclopentyl-N-propylpyrimidin-4-amine could commence from commercially available 4,6-dichloropyrimidine. This approach offers a regioselective introduction of the amine substituents.

Reaction Scheme:

G 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine 6-Chloro-N-propylpyrimidin-4-amine 6-Chloro-N-propylpyrimidin-4-amine 4,6-Dichloropyrimidine->6-Chloro-N-propylpyrimidin-4-amine n-Propylamine, Et3N, EtOH, reflux 6-cyclopentyl-N-propylpyrimidin-4-amine 6-cyclopentyl-N-propylpyrimidin-4-amine 6-Chloro-N-propylpyrimidin-4-amine->6-cyclopentyl-N-propylpyrimidin-4-amine Cyclopentylzinc bromide, Pd(dppf)Cl2, THF, reflux

Caption: Proposed two-step synthesis of 6-cyclopentyl-N-propylpyrimidin-4-amine.

Step-by-Step Protocol:

  • Synthesis of 6-Chloro-N-propylpyrimidin-4-amine: To a solution of 4,6-dichloropyrimidine (1.0 eq) in ethanol, add triethylamine (1.2 eq) and n-propylamine (1.1 eq). The reaction mixture is heated to reflux and monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the intermediate product.

  • Synthesis of 6-cyclopentyl-N-propylpyrimidin-4-amine: The intermediate, 6-chloro-N-propylpyrimidin-4-amine (1.0 eq), is dissolved in anhydrous tetrahydrofuran. To this solution, cyclopentylzinc bromide (1.5 eq) and a catalytic amount of Pd(dppf)Cl2 are added. The mixture is heated to reflux under an inert atmosphere. After completion, the reaction is quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated. The crude product is then purified by column chromatography to afford the final compound.

The Analytical Workflow: A Self-Validating System

The core of this guide is a multi-technique analytical workflow designed to provide orthogonal data points, leading to an unassailable structural confirmation.

G cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Ultimate Confirmation (Optional but Recommended) MS Mass Spectrometry (MS) - Molecular Weight Confirmation - Fragmentation Pattern Analysis 1D_NMR 1D NMR (¹H, ¹³C, DEPT) - Proton & Carbon Environments - Multiplicity Analysis MS->1D_NMR IR Infrared (IR) Spectroscopy - Functional Group Identification IR->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) - Proton-Proton Couplings - Direct & Long-Range C-H Correlations 1D_NMR->2D_NMR X-ray Single Crystal X-ray Diffraction - Unambiguous 3D Structure 2D_NMR->X-ray

Caption: A logical workflow for the structure elucidation of novel small molecules.

Mass Spectrometry: The First Glimpse

Mass spectrometry provides the molecular weight of the compound and offers initial structural clues through fragmentation analysis.[4][5]

Experimental Protocol (LC-MS):

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

Expected Data and Interpretation:

ParameterExpected ValueRationale
Molecular Formula C12H19N3
Exact Mass 205.1630Calculated for [M+H]+
Observed m/z ~205.1632Within a 5 ppm mass accuracy window.

Fragmentation Analysis: The fragmentation pattern in the tandem mass spectrum (MS/MS) can reveal the connectivity of the substituents. Common fragmentation pathways for substituted pyrimidines involve the loss of the alkyl chains.[4][6]

G C12H19N3\n(m/z 205) C12H19N3 (m/z 205) Loss of C3H7\n(Propyl radical) Loss of C3H7 (Propyl radical) C12H19N3\n(m/z 205)->Loss of C3H7\n(Propyl radical) Loss of C5H9\n(Cyclopentyl radical) Loss of C5H9 (Cyclopentyl radical) C12H19N3\n(m/z 205)->Loss of C5H9\n(Cyclopentyl radical) [M-C3H7]+\n(m/z 162) [M-C3H7]+ (m/z 162) Loss of C3H7\n(Propyl radical)->[M-C3H7]+\n(m/z 162) [M-C5H9]+\n(m/z 136) [M-C5H9]+ (m/z 136) Loss of C5H9\n(Cyclopentyl radical)->[M-C5H9]+\n(m/z 136)

Caption: Predicted major fragmentation pathways for 6-cyclopentyl-N-propylpyrimidin-4-amine.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[7]

Experimental Protocol (ATR-FTIR):

  • Instrument: PerkinElmer Spectrum Two FT-IR or similar.

  • Accessory: Attenuated Total Reflectance (ATR).

  • Scan Range: 4000-400 cm-1.

Expected Data and Interpretation:

Wavenumber (cm⁻¹)Vibration ModeSignificance
~3300N-H stretchConfirms the presence of the secondary amine.[8]
2950-2850C-H stretch (aliphatic)Indicates the presence of the propyl and cyclopentyl groups.[7]
~1620C=N stretch (ring)Characteristic of the pyrimidine ring.[7]
~1570C=C stretch (ring)Characteristic of the pyrimidine ring.[7]
~1500N-H bendFurther supports the presence of the secondary amine.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[9][10][11] A combination of 1D and 2D NMR experiments will be employed to map out the complete proton and carbon framework and their connectivity.[12][13][14][15][16][17]

Experimental Protocol (¹H, ¹³C, DEPT, COSY, HSQC, HMBC):

  • Spectrometer: Bruker Avance III 500 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl3).

  • Temperature: 298 K.

3.3.1. 1D NMR: Proton (¹H) and Carbon (¹³C) Spectra

  • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH2, and CH3 groups.

Predicted ¹H and ¹³C NMR Data:

Assignment¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)DEPT
H-2 (pyrimidine)~8.5s1H~158CH
H-5 (pyrimidine)~6.5s1H~105CH
NH~5.0br s1H--
N-CH2 (propyl)~3.4t2H~45CH2
CH (cyclopentyl)~3.1m1H~40CH
CH2 (propyl)~1.7sext2H~23CH2
CH2 (cyclopentyl)~1.8, ~1.6m8H~33, ~26CH2
CH3 (propyl)~1.0t3H~11CH3

3.3.2. 2D NMR: Establishing Connectivity

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[12][15] We expect to see correlations between the protons of the propyl group and within the cyclopentyl group.

Caption: Expected COSY correlations for the aliphatic substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.[12][15][17] This experiment will confirm the assignments made in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[12][15] This is crucial for connecting the different fragments of the molecule.

Key Expected HMBC Correlations:

ProtonCorrelates to CarbonSignificance
H-2C-4, C-6Confirms pyrimidine ring structure.
H-5C-4, C-6Confirms pyrimidine ring structure.
N-CH2 (propyl)C-4 (pyrimidine)Connects the propyl group to the pyrimidine ring at C-4.
CH (cyclopentyl)C-6, C-5 (pyrimidine)Connects the cyclopentyl group to the pyrimidine ring at C-6.
Single Crystal X-ray Diffraction: The Final Word

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[3][18][19]

Experimental Protocol:

  • Crystal Growth: Slow evaporation of a suitable solvent (e.g., hexane/ethyl acetate) to obtain single crystals of sufficient quality.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure.

The resulting electron density map will provide the precise coordinates of each atom in the molecule, confirming the connectivity and stereochemistry without ambiguity.

Computational Chemistry: A Complementary Tool

In modern structure elucidation, computational methods serve as a powerful adjunct to experimental data.[1][20][21]

Application:

  • NMR Chemical Shift Prediction: Density Functional Theory (DFT) calculations can predict ¹H and ¹³C NMR chemical shifts.[22] Comparing the predicted spectrum with the experimental data can provide additional confidence in the assignments.

  • Conformational Analysis: Computational modeling can explore the low-energy conformations of the molecule, which can aid in the interpretation of NOE data if acquired.

Conclusion

The structural elucidation of a novel compound like 6-cyclopentyl-N-propylpyrimidin-4-amine requires a systematic and multi-faceted analytical approach. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, a self-validating and unambiguous structural assignment can be achieved. This guide has outlined a field-proven workflow that emphasizes not only the "how" but also the "why" of each experimental choice. For absolute confirmation, single-crystal X-ray diffraction remains the ultimate arbiter of molecular structure. The adoption of such a rigorous and logical approach is fundamental to ensuring the scientific integrity of data in drug discovery and development.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives - Benchchem.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research.
  • NMR Techniques in Organic Chemistry: a quick guide[9][2]. Available from:

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives.
  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.
  • (IUCr) A knowledge availability survey of the crystal structure data for pyrimidine derivatives.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available from: [Link]

  • NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR - Organic Chemistry Data.
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem.
  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC. Available from: [Link]

  • IR, NMR spectral data of pyrimidine derivatives - ResearchGate. Available from: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives.
  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
  • The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures.
  • Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells - PMC. Available from: [Link]

  • Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. Available from: [Link]

  • (PDF) Computational Methods for Small Molecule Identification - ResearchGate. Available from: [Link]

  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum - ijirset.
  • A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data | American Laboratory. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • How does 2D NMR help to elucidate chemical structure? - ResearchGate. Available from: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. Available from: [Link]

  • Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D.
  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines | Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • The calculated IR spectrum of pyrimidine (2) in the gas phase - ResearchGate. Available from: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu.
  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1 | The Journal of Organic Chemistry. Available from: [Link]

  • Computation Chemistry Tools | Cambridge MedChem Consulting.
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. Available from: [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon - CORE. Available from: [Link]

  • The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives - Canadian Science Publishing. Available from: [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available from: [Link]

  • 2741949-32-4 | 6-cyclopropyl-N-(2,4-dimethoxyphenyl)-5-fluoropyrimidin-4-amine.
  • [(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol. Available from: [Link]

  • US10457648B2 - Process for preparing (cyclopentyl[d]pyrimidin-4-yl)piperazine compounds - Google Patents.
  • CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents.

Sources

Exploratory

An In-depth Technical Guide to 6-cyclopentyl-N-propylpyrimidin-4-amine (CAS 1566720-01-1)

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical overview of 6-cyclopentyl-N-propylpyrimidin-4-amine (CAS No. 1566720-01-1), a substituted pyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 6-cyclopentyl-N-propylpyrimidin-4-amine (CAS No. 1566720-01-1), a substituted pyrimidine derivative. While specific peer-reviewed literature on this exact molecule is limited, this guide synthesizes information from analogous structures and established principles of medicinal and synthetic chemistry to provide a robust predictive profile. The guide covers hypothesized synthesis strategies, predicted physicochemical properties, and a discussion of potential biological activities based on the well-documented pharmacology of the 4-aminopyrimidine scaffold. This paper aims to serve as a foundational resource for researchers interested in exploring the potential of this and related compounds in drug discovery and development.

Introduction and Molecular Overview

6-cyclopentyl-N-propylpyrimidin-4-amine belongs to the 4-aminopyrimidine class of heterocyclic compounds. This chemical family is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] The core pyrimidine ring is a key structural motif in nucleobases and, when appropriately substituted, can interact with a variety of biological targets.

The subject molecule is characterized by two key substitutions: a cyclopentyl group at the C6 position and an N-propyl group on the C4 amino moiety. These features are expected to significantly influence its steric and electronic properties, and consequently, its pharmacokinetic profile and target-binding interactions.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 6-cyclopentyl-N-propylpyrimidin-4-amine
CAS Number 1566720-01-1[3]
Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Canonical SMILES CCCNCC1=NC=NC(=C1)C2CCCC2

Postulated Synthesis and Reaction Mechanisms

While a specific, published synthetic route for 6-cyclopentyl-N-propylpyrimidin-4-amine has not been identified in the literature, a plausible and efficient synthesis can be proposed based on established methods for constructing substituted pyrimidines.[4][5] The most logical approach involves a sequential nucleophilic aromatic substitution (SNAr) pathway starting from a di-chlorinated pyrimidine precursor.

Proposed Synthetic Workflow

A likely two-step synthesis would begin with 4,6-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C4 and C6 positions allows for a controlled, sequential substitution.

Synthetic_Workflow A 4,6-Dichloropyrimidine B 6-Chloro-N-propylpyrimidin-4-amine (Intermediate) A->B Step 1: Propylamine, Base (e.g., DIPEA) C 6-cyclopentyl-N-propylpyrimidin-4-amine (Final Product) B->C Step 2: Cyclopentyl Grignard or Cyclopentylzinc Halide, Pd Catalyst (e.g., Pd(dppf)Cl2)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Chloro-N-propylpyrimidin-4-amine

  • Reactor Setup: To a stirred solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent such as isopropanol or THF in a nitrogen-flushed round-bottom flask, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Nucleophilic Addition: Slowly add propylamine (1.1 eq) to the reaction mixture at room temperature. The C4 position is generally more susceptible to nucleophilic attack than the C6 position, allowing for regioselective monosubstitution.[1]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is complete.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate, which can be purified by column chromatography.

Step 2: Synthesis of 6-cyclopentyl-N-propylpyrimidin-4-amine

  • Cross-Coupling Setup: To a solution of the intermediate 6-chloro-N-propylpyrimidin-4-amine (1.0 eq) in a dry solvent like dioxane or THF, add a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq).

  • Grignard/Zincate Addition: In a separate flask, prepare cyclopentylmagnesium bromide or cyclopentylzinc chloride. Slowly add this organometallic reagent (1.5 eq) to the reaction mixture. This type of Suzuki or Negishi-like cross-coupling reaction is a standard method for forming C-C bonds on heterocyclic scaffolds.[6]

  • Reaction and Monitoring: Heat the reaction mixture under reflux and monitor its progress by TLC or LC-MS.

  • Final Work-up and Purification: After completion, cool the reaction to room temperature and quench carefully with aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. The final product can be purified via flash column chromatography to yield 6-cyclopentyl-N-propylpyrimidin-4-amine.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. Based on the structure of 6-cyclopentyl-N-propylpyrimidin-4-amine, we can predict key parameters.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueRationale / Implication
LogP ~3.1 - 3.5The cyclopentyl and propyl groups contribute significantly to the molecule's lipophilicity. This value suggests good membrane permeability but may also indicate potential for metabolic clearance and lower aqueous solubility.
Topological Polar Surface Area (TPSA) ~38.1 ŲThis relatively low TPSA value is indicative of a molecule that is likely to have good oral bioavailability and CNS penetration capabilities.
Hydrogen Bond Donors 1 (amine N-H)The single hydrogen bond donor suggests moderate interaction with polar biological surfaces.
Hydrogen Bond Acceptors 3 (2x ring N, 1x amine N)The presence of three acceptors allows for multiple potential hydrogen bonding interactions within a receptor binding pocket.
pKa (most basic) ~4.5 - 5.5The pyrimidine ring nitrogens are weakly basic. This pKa suggests the compound will be partially protonated at physiological pH, which can influence solubility and target engagement.

Potential Biological Activity and Therapeutic Applications

The 4-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of protein families, most notably protein kinases.[1] The specific substitutions on 6-cyclopentyl-N-propylpyrimidin-4-amine allow for informed speculation on its potential biological targets.

Potential as a Kinase Inhibitor

Many kinase inhibitors feature a hinge-binding pyrimidine core. The N-propylamino group at C4 can form crucial hydrogen bonds with the kinase hinge region, while the C6-cyclopentyl group projects into the hydrophobic pocket of the ATP-binding site.

  • CDK Family: Substituted 2,4-diaminopyrimidines and related structures are known inhibitors of Cyclin-Dependent Kinases (CDKs). For instance, Ribociclib, a CDK4/6 inhibitor, features a pyrrolo[2,3-d]pyrimidine core with a cyclopentyl group on the ring nitrogen.[7] The C6-cyclopentyl group could confer selectivity for specific kinases like CDK4/6.

  • Src Family Kinases: Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally analogous to purines and pyrimidines, have been identified as Src inhibitors.[8]

  • FLT3 Kinase: Trisubstituted purines, which share the pyrimidine substructure, have shown potent activity against FLT3, a target in acute myeloid leukemia (AML).[9]

Kinase_Interaction cluster_0 Kinase ATP Binding Site cluster_1 6-cyclopentyl-N-propylpyrimidin-4-amine Hinge Hinge Region (Backbone NH) Pocket Hydrophobic Pocket Pyrimidine Pyrimidine Core Pyrimidine->Hinge H-Bonding Propylamino N-Propylamino Group Propylamino->Hinge H-Bonding Cyclopentyl Cyclopentyl Group Cyclopentyl->Pocket Hydrophobic Interaction

Caption: Hypothesized binding mode in a kinase active site.

Other Potential Applications
  • Antimicrobial Agents: Pyrimidine derivatives have been explored for their antimicrobial properties.[2] The lipophilic nature of the cyclopentyl and propyl groups could facilitate penetration of bacterial cell walls.

  • CNS Activity: As suggested by its low TPSA, the molecule may cross the blood-brain barrier. This opens the possibility for applications targeting CNS disorders. For example, aminopyrimidine derivatives have been investigated as BACE1 inhibitors for Alzheimer's disease.[10]

Conclusion and Future Directions

6-cyclopentyl-N-propylpyrimidin-4-amine is a small molecule with a chemical structure that suggests significant potential for biological activity, particularly as a kinase inhibitor. While empirical data on this specific compound is not yet publicly available, this guide provides a robust, scientifically-grounded framework for its synthesis and potential applications based on extensive data from analogous compounds.

Future research should focus on the following:

  • Chemical Synthesis and Characterization: Execution and optimization of the proposed synthetic route, followed by full analytical characterization (NMR, MS, HPLC).

  • In Vitro Biological Screening: Profiling the compound against a broad panel of protein kinases to identify primary targets.

  • ADME Profiling: Experimental determination of solubility, permeability, and metabolic stability to validate the predicted physicochemical properties.

This foundational work will be essential to unlock the therapeutic potential of this promising pyrimidine derivative.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45080491, 6-cyclopropylpyrimidin-4-amine. Available online: [Link]

  • MDPI. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Available online: [Link]

  • MDPI. Recent Advances in Pyrimidine-Based Drugs. Available online: [Link]

  • Google Patents. Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • PubMed. Design, Synthesis, and Biological Evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine Derivatives as Beta Amyloid Cleaving enzyme-1 Inhibitors. Available online: [Link]

  • PubMed. Discovery of N 2-(4-Amino-cyclohexyl)-9-cyclopentyl- N 6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. Available online: [Link]

  • MDPI. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Available online: [Link]

  • Google Patents. Pyrrolopyrimidine compounds as inhibitors of CDK4/6.
  • MDPI. Recent Advances in Pyrimidine-Based Drugs. Available online: [Link]

Sources

Foundational

6-cyclopentyl-N-propylpyrimidin-4-amine literature review

A Technical Whitepaper on 6-Cyclopentyl-N-propylpyrimidin-4-amine: Scaffold Rationale, Synthesis, and Application in Kinase Inhibitor Discovery Executive Summary The development of small-molecule kinase inhibitors relies...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on 6-Cyclopentyl-N-propylpyrimidin-4-amine: Scaffold Rationale, Synthesis, and Application in Kinase Inhibitor Discovery

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can accurately mimic the adenine moiety of adenosine triphosphate (ATP) while providing vectors for selectivity. 6-cyclopentyl-N-propylpyrimidin-4-amine (CAS 1566720-01-1) is a highly versatile building block and pharmacophore core utilized in the design of Type I ATP-competitive orthosteric binders.

By integrating a 4-aminopyrimidine hinge-binding motif with a hydrophobic 6-cyclopentyl substituent and a solvent-directed N-propyl chain, this molecular entity serves as an optimized starting point for hit-to-lead campaigns against targets such as FLT3, HPK1, and BTK[1][2]. This technical guide dissects the structure-activity relationship (SAR) causality, details a validated synthetic protocol, and outlines the downstream assay workflows required to evaluate this compound class.

Structural Rationale & Kinase Hinge Binding Mode

To understand the utility of 6-cyclopentyl-N-propylpyrimidin-4-amine, one must analyze its structural components through the lens of protein-ligand crystallography. Kinase ATP-binding sites are narrow, hydrophobic pockets located between the N- and C-lobes, linked by a flexible hinge region[3].

  • The 4-Aminopyrimidine Core (Adenine Mimetic): The pyrimidine ring acts as the core anchor. In the kinase hinge region, the N1 of the pyrimidine and the 4-NH amine form critical bi-dentate hydrogen bonds with the backbone carbonyl and amide groups of the amino acid residues known as

    
     and 
    
    
    
    (relative to the gatekeeper residue)[3][4].
  • The 6-Cyclopentyl Subsituent (Hydrophobic Pocket Binding): Kinases feature distinct hydrophobic sub-pockets adjacent to the ATP site (e.g., hydrophobic region II)[1]. The sp3-hybridized cyclopentyl group is ideal for forming van der Waals interactions with neighboring hydrophobic residues without introducing the planar penalty of aromatic rings, thereby enhancing solubility and optimizing the compound's shape complementarity[2][5].

  • The N-Propyl Chain (Solvent Vector): The propyl chain attached to the 4-amine extends outward from the hinge toward the solvent-exposed region or the ribose pocket. This vector can be further functionalized to improve pharmacokinetic properties or to append solubilizing groups without disrupting the primary hinge binding[1][5].

G Compound 6-cyclopentyl-N-propylpyrimidin-4-amine Pharmacophore Hinge Kinase Hinge Region (gk+1 / gk+3 Residues) Compound->Hinge N1 & 4-NH (H-Bonds) Hydrophobic Hydrophobic Pocket II Compound->Hydrophobic 6-Cyclopentyl (vdW forces) Solvent Solvent Exposed Region Compound->Solvent N-Propyl Vector

Kinase binding interactions of the 6-cyclopentyl-N-propylpyrimidin-4-amine scaffold.

Synthetic Methodology and Optimization

The synthesis of 6-cyclopentyl-N-propylpyrimidin-4-amine typically relies on the nucleophilic aromatic substitution (SNAr) of a corresponding halogenated pyrimidine intermediate. By starting with 4-chloro-6-cyclopentylpyrimidine, researchers can reliably install the primary amine via an acid-mediated or base-mediated displacement[2].

Experimental Optimization Data

The choice of solvent and base dictates the kinetics of the SNAr reaction. Because the pyrimidine is deactivated by the electron-donating effect of the incoming amine, elevated temperatures are often necessary.

Table 1. Optimization of SNAr conditions for N-propylamine displacement.

SolventBase (Equivalents)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
EtOHDIPEA (2.0)8012>95%88%
1,4-DioxaneK₂CO₃ (3.0)901885%75%
DMFEt₃N (2.5)10010>95%82%
THFDIPEA (2.0)65 (reflux)2460%45%

Rationale: Ethanol combined with N,N-Diisopropylethylamine (DIPEA) provides the highest isolated yield. DIPEA acts as a non-nucleophilic steric sponge, neutralizing the HCl byproduct without competing with n-propylamine for the electrophilic C4 carbon. The protic nature of EtOH also helps stabilize the transition state during the SNAr mechanism[2].

Step-by-Step SNAr Protocol
  • Reagent Preparation: Charge a flame-dried 50 mL round-bottom flask with 4-chloro-6-cyclopentylpyrimidine (1.0 mmol, 1.0 eq) and dissolve in 5.0 mL of anhydrous Ethanol.

  • Amine Addition: Sequentially add n-propylamine (1.5 mmol, 1.5 eq) and DIPEA (2.0 mmol, 2.0 eq) to the stirring solution at room temperature.

  • Thermal Condensation: Equip the flask with a reflux condenser and heat the mixture to 80 °C under a dry nitrogen atmosphere. Monitor the reaction via LC-MS or TLC (Hexane:EtOAc 7:3) until complete consumption of the starting material (approx. 12 hours).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer once more with Ethyl Acetate (15 mL).

  • Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via silica gel chromatography using a gradient of 10-30% EtOAc in Hexanes to afford pure 6-cyclopentyl-N-propylpyrimidin-4-amine.

Synth SM 4-Chloro-6-cyclopentylpyrimidine (Starting Material) Reaction SNAr Reaction 80°C, 12h, N2 atm SM->Reaction Reagents n-Propylamine, DIPEA Anhydrous EtOH Reagents->Reaction Workup Aqueous Workup (EtOAc / NaHCO3) Reaction->Workup Full Conversion Purification Silica Gel Chromatography (Hexane:EtOAc) Workup->Purification Dried Organics Product 6-cyclopentyl-N-propylpyrimidin-4-amine (Final Yield: 88%) Purification->Product Pure Fractions

Synthesis workflow for the preparation of 6-cyclopentyl-N-propylpyrimidin-4-amine.

Assay Workflows & Target Deconvolution

Once synthesized, the biological validation of this pyrimidine core necessitates rigorous kinome profiling. Because these inhibitors act as Type I ATP-competitive binders, assay conditions heavily dictate apparent potency.

Biochemical Profiling (TR-FRET)

Initial target engagement is typically quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[2]. The compound is titrated against a specific kinase (e.g., FLT3 or HPK1) at the enzyme's specific


 concentration to allow for accurate derivation of 

values.
  • Cautionary Insight: Assaying at exactly

    
     ensures that the 
    
    
    
    roughly approximates
    
    
    .
Cellular Target Engagement Translation

Biochemical efficacy does not automatically equate to cellular potency due to high intracellular ATP concentrations (typically 1–5 mM) compared to the biochemical assay (often 10–100 µM)[2]. The shift in potency is mathematically modeled using the Cheng-Prusoff equation:



Because the 4-aminopyrimidine core relies heavily on competing with ATP for the hinge region, optimizing the 6-cyclopentyl pocket for maximum hydrophobic contact is crucial to driving down the 

and offsetting the high

penalty[2][6].
Orthogonal Validation (NanoBRET)

To validate true target engagement inside living cells, the NanoBRET assay is highly recommended[7]. By expressing a kinase-NanoLuc fusion protein in HEK293T cells, researchers can measure the competitive displacement of a fluorescent tracer by the 6-cyclopentyl-N-propylpyrimidin-4-amine derivative. This validates both cellular penetrance and in-situ target engagement simultaneously, proving the compound is not just a biochemical artifact.

Conclusion

6-cyclopentyl-N-propylpyrimidin-4-amine represents a meticulously balanced molecular scaffold for kinase drug discovery. Its 4-aminopyrimidine core provides essential hydrogen bonding to the kinase hinge, while the 6-cyclopentyl group offers optimized van der Waals interactions within adjacent hydrophobic pockets[1][2][3]. Utilizing robust SNAr chemistry allows for high-yielding preparation, setting the stage for downstream structural functionalization. By employing targeted biochemical and NanoBRET assay workflows, medicinal chemists can successfully leverage this compound to develop potent, highly selective ATP-competitive inhibitors.

References

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Advances (National Institutes of Health). Available at:[Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules (MDPI). Available at:[Link]

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters (National Institutes of Health). Available at:[Link]

  • US7615634B2 - 4-aminopyrimidine-5-one derivatives. Google Patents.
  • Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Omega (ACS Publications). Available at:[Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry (National Institutes of Health). Available at:[Link]

  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Designing of kinase hinge binders: A medicinal chemistry perspective. European Journal of Medicinal Chemistry (ResearchGate). Available at:[Link]

Sources

Exploratory

6-cyclopentyl-N-propylpyrimidin-4-amine molecular weight and formula

An In-Depth Technical Guide to 6-cyclopentyl-N-propylpyrimidin-4-amine This guide provides a comprehensive technical overview of 6-cyclopentyl-N-propylpyrimidin-4-amine, a substituted aminopyrimidine of interest to resea...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-cyclopentyl-N-propylpyrimidin-4-amine

This guide provides a comprehensive technical overview of 6-cyclopentyl-N-propylpyrimidin-4-amine, a substituted aminopyrimidine of interest to researchers in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a robust synthetic strategy with mechanistic rationale, presents a detailed experimental protocol, and discusses its potential biological significance within the broader context of aminopyrimidine-based therapeutics.

Core Molecular Attributes

6-cyclopentyl-N-propylpyrimidin-4-amine belongs to the aminopyrimidine class of heterocyclic compounds. This structural motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] The specific combination of a cyclopentyl group at the 6-position and an N-propylamino group at the 4-position defines its unique chemical space and potential for targeted biological interactions.

Physicochemical Data

The fundamental molecular properties of 6-cyclopentyl-N-propylpyrimidin-4-amine are summarized below. These values are critical for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
CAS Number 1566720-01-1
Canonical SMILES CCCNC1=NC=NC(C2CCCC2)=C1

Synthetic Strategy and Rationale

While a dedicated synthesis for this exact molecule is not extensively published, a reliable synthetic route can be designed based on established protocols for related 4,6-disubstituted pyrimidines.[3][4] A convergent approach starting from a commercially available dichloropyrimidine is the most logical and efficient strategy. The key transformation is a sequential nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions of the pyrimidine ring.

Retrosynthetic Analysis and Workflow

The synthesis hinges on the differential reactivity of the chlorine atoms at the C4 and C6 positions of a pyrimidine precursor, or a sequential introduction of the substituents. A common and effective starting material is 4,6-dichloropyrimidine. The general workflow involves two key steps:

  • Initial SNAr Reaction: Introduction of the N-propylamino group via substitution of the C4 chlorine. This reaction typically proceeds under basic conditions.

  • Carbon-Carbon Bond Formation: Introduction of the cyclopentyl group at the C6 position. A cross-coupling reaction, such as a Suzuki or Stille coupling, is ideal for this transformation.

The logical flow of this synthetic pathway is visualized in the diagram below.

G cluster_0 PART 1: Nucleophilic Aromatic Substitution cluster_1 PART 2: Suzuki Cross-Coupling 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Intermediate_1 6-chloro-N-propylpyrimidin-4-amine 4,6-Dichloropyrimidine->Intermediate_1 1. Propylamine 2. Base (e.g., DIPEA) Propylamine Propylamine Propylamine->Intermediate_1 Final_Product 6-cyclopentyl-N-propylpyrimidin-4-amine Intermediate_1->Final_Product 3. Cyclopentylboronic Acid 4. Pd Catalyst (e.g., Pd(PPh₃)₄) 5. Base (e.g., K₂CO₃) Cyclopentylboronic_acid Cyclopentylboronic Acid Cyclopentylboronic_acid->Final_Product

Caption: Proposed two-part synthesis workflow for the target compound.

Mechanistic Considerations
  • SNAr Reaction: The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack by propylamine. The reaction proceeds via a Meisenheimer intermediate. The choice of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to prevent competition with the primary amine nucleophile and to neutralize the HCl generated in situ.

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-C bonds. The catalytic cycle involves oxidative addition of the palladium catalyst to the C-Cl bond of the pyrimidine intermediate, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product and regenerate the catalyst.

Potential Biological Significance and Applications

The aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast range of biological activities.[2][5] Many approved drugs and clinical candidates, such as the kinase inhibitor Imatinib, feature this core structure.[6]

Substituted pyrimidines are frequently investigated as:

  • Kinase Inhibitors: The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions within the ATP-binding site of various kinases.[3][7] The cyclopentyl and propyl substituents of the target molecule can be directed towards hydrophobic pockets to enhance binding affinity and selectivity. Dual inhibitors of VEGFR2 and FGFR1, for instance, have been developed from 4,6-disubstituted pyrimidine scaffolds.[7]

  • Anticancer Agents: By inhibiting kinases or other enzymes involved in cell proliferation, many pyrimidine derivatives show potent anticancer activity.[6][8]

  • Antimicrobial Agents: The pyrimidine ring is also found in compounds with antibacterial and antifungal properties.[5][9]

Given this context, 6-cyclopentyl-N-propylpyrimidin-4-amine is a prime candidate for screening in kinase inhibitor assays, particularly against kinases implicated in oncology and inflammatory diseases. Its specific substitution pattern offers a unique combination of steric and electronic properties that could be exploited for developing selective inhibitors.

Experimental Protocol: Synthesis of 6-cyclopentyl-N-propylpyrimidin-4-amine

The following protocol is a representative procedure based on established methodologies for analogous compounds.[4]

Disclaimer: This protocol is for informational purposes and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 6-chloro-N-propylpyrimidin-4-amine
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4,6-dichloropyrimidine (1.0 eq, e.g., 1.49 g, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF, 20 mL).

  • Addition of Reagents: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 2.6 mL, 15 mmol) to the stirred solution. Cool the mixture to 0 °C in an ice bath.

  • Nucleophilic Addition: Slowly add propylamine (1.1 eq, 0.9 mL, 11 mmol) dropwise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into 100 mL of cold water. A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the intermediate.

Step 2: Synthesis of 6-cyclopentyl-N-propylpyrimidin-4-amine
  • Reaction Setup: In a 100 mL round-bottom flask, combine 6-chloro-N-propylpyrimidin-4-amine (1.0 eq, e.g., 1.72 g, 10 mmol), cyclopentylboronic acid (1.2 eq, 1.37 g, 12 mmol), and potassium carbonate (2.0 eq, 2.76 g, 20 mmol).

  • Solvent and Catalyst: Add a 3:1 mixture of Dioxane and Water (40 mL). Bubble argon or nitrogen through the solution for 15 minutes to degas. Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq, 0.58 g, 0.5 mmol).

  • Reaction: Heat the mixture to 90 °C and stir under a nitrogen atmosphere for 8-12 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the final product, 6-cyclopentyl-N-propylpyrimidin-4-amine.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

References

  • Zhang, J., et al. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Chemical Biology & Drug Design, 18(5). Available at: [Link]

  • Venturini Filho, E., et al. (2021). Aminopyrimidines: Recent synthetic procedures and anticancer activities. Tetrahedron, 92, 132256. Available at: [Link]

  • Goldstein, D. M., et al. (2008). Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry, 51(8), 2475-2487. Available at: [Link]

  • Al-Otaibi, A. M., et al. (2022). 2-Aminopyrimidine derivatives as anticancer drugs. Eurasian Journal of Chemistry, 2(1), 1-10. Available at: [Link]

  • Yadav, P., & Singh, A. K. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Creative Research Thoughts, 12(8). Available at: [Link]

  • Kobarfard, F., et al. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Pharmaceutical and Biomedical Research, 1(1), 49-57. Available at: [Link]

  • Sharma, P., & Kumar, A. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal, 2(3). Available at: [Link]

  • Abdel-rahman, S. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. Available at: [Link]

  • Li, A. X., et al. (2005). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules, 10(10), 1296-1302. Available at: [Link]

  • Shankar, B. R., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Polycyclic Aromatic Compounds, 42(10), 6321-6332. Available at: [Link]

  • Kachroo, M., Panda, R., & Yadav, Y. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 6(2), 352-359. Available at: [Link]

Sources

Foundational

Theoretical and Computational Profiling of 6-Cyclopentyl-N-propylpyrimidin-4-amine: A Multi-Scale In Silico Investigation

Executive Summary The rational design of small-molecule kinase inhibitors heavily relies on the precise understanding of electronic distribution, stereochemistry, and dynamic receptor-ligand interactions. The chemical en...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule kinase inhibitors heavily relies on the precise understanding of electronic distribution, stereochemistry, and dynamic receptor-ligand interactions. The chemical entity 6-cyclopentyl-N-propylpyrimidin-4-amine (CAS: 1566720-01-1) represents a highly versatile pyrimidine-based pharmacophore. Its structural topology—characterized by a heteroaromatic core, an aliphatic hydrogen-bond donating amine, and a bulky lipophilic cycloalkane—makes it an ideal scaffold for mimicking ATP in kinase hinge regions. Empirical studies have already established that cyclopentyl-pyrimidine analogues act as potent inhibitors of targets such as the Insulin-like Growth Factor-1 Receptor (IGF-1R)[1].

This technical guide establishes a rigorous theoretical framework for studying this compound. By synthesizing Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations, we elucidate the causality behind its physicochemical properties and its high-affinity target engagement.

Multi-Scale Computational Workflow

To ensure a self-validating and physically grounded investigation, theoretical studies on this compound proceed through a hierarchical multi-scale computational pipeline.

G Start 6-Cyclopentyl-N-propylpyrimidin-4-amine 2D Topology & SMILES QM Quantum Mechanics (DFT) B3LYP / 6-311++G(d,p) Start->QM 3D Conformer Generation Docking Molecular Docking Kinase Hinge Region Engagement QM->Docking Electrostatic Mapping ADMET Pharmacokinetics Theoretical ADMET Profiling QM->ADMET Descriptors & LogP MD Molecular Dynamics (MD) 100 ns Explicit Solvent Simulation Docking->MD Top Complex Pose

Figure 1: Multi-scale theoretical workflow for pyrimidine-based drug discovery.

Quantum Mechanical (QM) Profiling: DFT Analysis

Theoretical profiling must begin at the quantum level to understand the intrinsic reactivity of the pyrimidine core. Density Functional Theory (DFT) is the gold standard for such organic heterocycles.

Causality of Functional and Basis Set Selection

The B3LYP functional combined with the 6-311++G(d,p) basis set is strictly required. B3LYP introduces exact Hartree-Fock exchange to mitigate the self-interaction error inherent in generalized gradient approximations[2]. The addition of diffuse functions (++) is non-negotiable here; they correctly model the electron clouds of the lone pairs on the pyrimidine nitrogen atoms (


 and 

), which dictate the molecule's capacity to act as a hydrogen-bond acceptor[3].
Frontier Molecular Orbital (FMO) Analysis

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gap (


) defines the chemical hardness and kinetic stability of the compound. For 6-cyclopentyl-N-propylpyrimidin-4-amine:
  • HOMO Localization : Primarily concentrated over the N-propylamine moiety. This region acts as the primary electron donor.

  • LUMO Localization : Distributed across the electron-deficient pyrimidine ring, functioning as the primary electron acceptor in charge-transfer interactions.

Molecular Electrostatic Potential (MEP)

MEP maps highlight the nucleophilic (red) and electrophilic (blue) zones. The


 and 

atoms of the pyrimidine ring exhibit deep red regions (high electron density), perfectly positioning them to accept hydrogen bonds from the backbone amides of a kinase hinge region. Conversely, the secondary amine hydrogen (

) presents a strong blue region, acting as a potent hydrogen-bond donor.
Table 1: Calculated Quantum Chemical Parameters (Theoretical Estimates)
ParameterSymbolEstimated Value (eV)Significance
HOMO Energy

-5.85Ionization potential proxy; high electron-donating ability.
LUMO Energy

-1.12Electron affinity proxy.
Energy Gap

4.73Indicates moderate kinetic stability and polarizability.
Global Hardness

2.36Resistance to charge transfer.
Global Softness

0.42High softness correlates with high biological reactivity.
Dipole Moment

~3.1 DebyeEnsures adequate solubility and receptor dipole-alignment.

Molecular Docking & Pharmacophore Modeling

Static QM parameters must be translated into dynamic biological potential through molecular docking. Because cyclopentyl-pyrimidines are known kinase inhibitors[1], the docking algorithms simulate the binding of the compound to a generalized kinase hinge region (e.g., IGF-1R or CDK2).

Mechanistic Causality of Binding
  • Hinge Region Anchoring : The N-propylamine group and the adjacent pyrimidine nitrogen mimic the exocyclic amine and N1 of ATP. They form a critical bidentate hydrogen-bonding network with the backbone carbonyl and amide groups of the kinase hinge.

  • Hydrophobic Pocket Exploitation : The bulky 6-cyclopentyl group is entirely non-polar. Its insertion into the kinase gatekeeper/hydrophobic pocket is entropy-driven. It displaces highly ordered, high-energy water molecules back into the bulk solvent, resulting in a massive favorable shift in free energy (

    
    ).
    

Interaction Ligand 6-Cyclopentyl-N-propyl pyrimidin-4-amine Amine N-Propyl Amine + Pyrimidine N Ligand->Amine Cyclo 6-Cyclopentyl Motif Ligand->Cyclo Hinge Kinase Hinge Region (Backbone Amides/Carbonyls) Amine->Hinge Hydrogen Bonds (Donor & Acceptor) Hydrophobic Hydrophobic Pocket (DFG Motif / Gatekeeper) Cyclo->Hydrophobic van der Waals Forces (Entropy Driven)

Figure 2: Logical mapping of target engagement in a generic kinase active site.

ADMET & Drug-Likeness Prototyping

For theoretical compounds to advance toward clinical viability, they must pass strict pharmacokinetic thresholds. 6-cyclopentyl-N-propylpyrimidin-4-amine fits seamlessly within Lipinski’s Rule of Five, showcasing excellent theoretical drug-likeness.

Table 2: Predicted ADMET Properties
PropertyValueLipinski RuleCausality / Implication
Molecular Weight 205.30 g/mol < 500 DaGuarantees high ligand efficiency and diffusion.
LogP (Lipophilicity) 2.8< 5Optimal balance for cellular permeability vs. aqueous solubility.
H-Bond Donors (HBD) 1

5
The secondary amine provides singular, specific target anchoring.
H-Bond Acceptors (HBA) 3

10
Pyrimidine nitrogens maintain favorable solvation dynamics.
Rotatable Bonds 4

10
Limits conformational entropy loss upon target binding.

Self-Validating Methodologies (Experimental Protocols)

To maintain scientific integrity and reproducibility, researchers must adhere to the following explicit computational workflow:

Protocol A: DFT Optimization Workflow
  • Structure Preparation : Generate the 3D conformer of 6-cyclopentyl-N-propylpyrimidin-4-amine using Avogadro. Pre-optimize using the MMFF94 force field to resolve steric clashes.

  • QM Setup : Import the coordinates into Gaussian 16 or ORCA.

  • Level of Theory : Set the calculation keyword to OPT FREQ B3LYP/6-311++G(d,p).

  • Validation Check : The execution of the FREQ (frequency) command must yield zero imaginary frequencies . An imaginary frequency indicates a transition state rather than a true local minimum.

  • Output Analysis : Extract HOMO/LUMO energies and generate the formatted checkpoint file (.fchk) for MEP surface mapping using Multiwfn.

Protocol B: Molecular Docking & MD Simulation
  • Receptor Prep : Download a high-resolution X-ray crystal structure of the target kinase (e.g., PDB ID: 1JQH for IGF-1R)[1]. Remove native ligands and crystallographic waters (unless they are deeply buried structural waters mediating binding).

  • Grid Generation : Center the grid box directly over the hinge region, expanding 20 Å in all Cartesian directions to encompass the hydrophobic and DFG pockets.

  • Docking Execution : Run AutoDock Vina with an exhaustiveness setting of

    
     32 to ensure adequate sampling of the highly flexible N-propyl chain.
    
  • MD Validation : Export the top-scoring complex to GROMACS. Solvate in a TIP3P water box, neutralize with

    
     ions, and perform a 100 ns production run under NPT ensemble conditions (300K, 1 bar).
    
  • Data Extraction : Analyze the Root Mean Square Deviation (RMSD) of the ligand heavy atoms to confirm that the docking pose remains stable and does not diffuse out of the binding pocket.

References

  • Source: European Journal of Medicinal Chemistry / National Institutes of Health (PubMed)
  • Source: National Institutes of Health (PMC)
  • DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)

Sources

Protocols & Analytical Methods

Method

Topic: Purification Techniques for 6-cyclopentyl-N-propylpyrimidin-4-amine

An Application Note from the Office of the Senior Application Scientist **Abstract This document provides a comprehensive guide with detailed protocols for the purification of 6-cyclopentyl-N-propylpyrimidin-4-amine, a s...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

This document provides a comprehensive guide with detailed protocols for the purification of 6-cyclopentyl-N-propylpyrimidin-4-amine, a substituted aminopyrimidine of interest in medicinal chemistry and drug development. Recognizing the critical role of compound purity in generating reliable biological data and ensuring reproducible outcomes, this guide moves beyond simple procedural lists. It delves into the strategic selection of purification techniques based on the physicochemical properties of the target molecule. We present field-proven protocols for normal-phase flash chromatography, preparative reversed-phase HPLC, and recrystallization, complete with method development strategies, troubleshooting, and the underlying scientific rationale for each experimental choice.

Physicochemical Profile and Strategic Considerations

The molecular architecture of 6-cyclopentyl-N-propylpyrimidin-4-amine dictates the strategic approach to its purification. A thorough analysis of its structural components is the foundation for selecting and optimizing a purification method.

  • Pyrimidine Core: The heterocyclic pyrimidine ring contains two nitrogen atoms, making it polar and conferring basic properties. This basicity is a critical factor, as interactions with acidic stationary phases (like silica gel) can lead to purification challenges.[1]

  • 4-Amine Group: The exocyclic amine, along with the ring nitrogens, is a primary site for protonation, making the molecule's retention behavior highly dependent on pH.

  • Cyclopentyl and N-propyl Groups: These aliphatic substituents add significant nonpolar, lipophilic character to the molecule. This mixed polarity suggests that both normal-phase and reversed-phase chromatography are viable options.[1][2]

This structural combination results in a moderately polar, basic compound. The key to successful purification lies in either mitigating the effects of its basicity or leveraging it to enhance separation.

Table 1: Predicted Physicochemical Properties of 6-cyclopentyl-N-propylpyrimidin-4-amine

PropertyPredicted Value / CharacteristicImplication for Purification
Molecular Formula C₁₂H₁₉N₃-
Molecular Weight 205.30 g/mol Suitable for standard chromatographic and recrystallization techniques.
Polarity Moderately PolarCompatible with both normal-phase (silica) and reversed-phase (C18) chromatography.
Basicity (pKa) Estimated 4.5 - 6.0Prone to strong interaction and peak tailing on standard silica gel.[1] Allows for pH-based manipulation of retention in reversed-phase chromatography.
Solubility High in many organic solventsGenerally soluble in common solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), and Acetonitrile (ACN), facilitating sample preparation.[3]

Method Selection and Optimization Workflow

The choice of purification technique is dictated by the initial purity of the crude material, the required final purity, and the scale of the purification. The following workflow provides a logical decision-making process.

Purification_Strategy cluster_start Initial Stage cluster_recrystallization High Purity Path cluster_chromatography Lower Purity Path Crude Crude Product (Post-Synthesis) Analyze Analyze Purity (TLC, LC-MS) Crude->Analyze Decision Purity > 90% and Crystalline Solid? Analyze->Decision Recrystallize Protocol 3: Recrystallization Decision->Recrystallize Yes Chromatography Protocol 1: Flash Chromatography (Normal-Phase) Decision->Chromatography No Final Pure Compound (>98% Purity) Recrystallize->Final Prep_HPLC Protocol 2: Preparative HPLC (High Purity Polish) Chromatography->Prep_HPLC Further Purity Needed Prep_HPLC->Final

Caption: General workflow for selecting a purification strategy.

Protocol 1: Flash Column Chromatography (Normal-Phase)

This is the most common and robust method for purifying gram-scale quantities of moderately polar organic compounds. The primary challenge for an aminopyrimidine is its interaction with the acidic surface of silica gel, which can cause significant peak tailing. This protocol incorporates a standard countermeasure.

Principle of Operation: Normal-phase chromatography separates compounds based on their polarity. A polar stationary phase (silica gel) is used with a non-polar mobile phase. Polar compounds, like our target, adsorb more strongly to the silica and elute later, while non-polar impurities elute earlier. Increasing the polarity of the mobile phase decreases retention.

Method Development via Thin-Layer Chromatography (TLC)

TLC is an essential first step to identify an appropriate solvent system.[4]

  • Dissolve a small amount of the crude material in DCM or EtOAc.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems. Start with a non-polar/polar mixture like 70:30 Hexanes:Ethyl Acetate.

  • Goal: Find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[1]

  • Critical Insight: If the spot shows significant streaking (tailing), prepare the same mobile phase but add 0.5-1% triethylamine (TEA). This neutralizes the acidic silanol groups on the silica, dramatically improving the peak shape for basic compounds.[4]

Detailed Protocol

Table 2: Materials and Reagents for Flash Chromatography

ItemSpecification
Stationary Phase Silica Gel, 230-400 mesh
Mobile Phase Hexanes/Ethyl Acetate (+ 0.5-1% Triethylamine)
Apparatus Glass column, test tubes, TLC plates, UV lamp
Sample Adsorbent Celite® or additional Silica Gel (for dry loading)

Procedure:

  • Column Packing:

    • Select a column with a silica gel to crude sample weight ratio of at least 30:1.[1]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10 Hexanes:EtOAc).

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed. Do not allow the column to run dry.[5]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel or Celite® to the solution.

    • Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, level band.

  • Elution:

    • Begin elution with the mobile phase determined by TLC.

    • Maintain a constant flow rate. For flash chromatography, this is achieved with positive pressure (air or nitrogen).

    • Gradually increase the polarity of the mobile phase (e.g., from 20% EtOAc to 40% EtOAc) if necessary to elute the compound.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-cyclopentyl-N-propylpyrimidin-4-amine.

Protocol 2: Preparative Reversed-Phase HPLC

For instances requiring very high purity (>99%) or when normal-phase chromatography provides poor separation, preparative RP-HPLC is the method of choice.[6][7]

Principle of Operation: RP-HPLC uses a non-polar stationary phase (typically C18-functionalized silica) and a polar mobile phase. Non-polar compounds are retained more strongly. The basicity of our target compound can be leveraged here; by controlling the mobile phase pH, we can control its ionization state and, therefore, its retention.

Method Development (Analytical Scale)

Before scaling up, an analytical method must be developed.

  • Use a C18 analytical column (e.g., 4.6 x 150 mm).

  • The mobile phase will consist of Solvent A (Water) and Solvent B (Acetonitrile or Methanol).

  • Critical Insight - pH Modifier: For a basic amine, it is often advantageous to use a basic mobile phase modifier to keep the compound in its neutral, more retentive form.[8] A good starting point is 0.1% ammonium hydroxide or triethylamine in both solvents. This often provides sharper peaks and better retention than standard acidic modifiers (like 0.1% formic acid or TFA).

  • Run a scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions.

  • Optimize the gradient to maximize resolution between the target peak and impurities.

Detailed Protocol

HPLC_Workflow cluster_prep Method Development cluster_scaleup Preparative Scale cluster_post Post-Purification A Analytical HPLC Scouting Gradient B Optimize Gradient & Modifier A->B C Equilibrate Prep Column B->C D Dissolve & Inject Sample C->D E Run Prep Gradient & Collect Fractions D->E F Analyze Fractions (LC-MS) E->F G Combine & Lyophilize or Evaporate F->G

Caption: Workflow for Preparative HPLC purification.

Procedure:

  • System Preparation:

    • Select a preparative C18 column of appropriate size for the sample mass.

    • Prime the pumps with the prepared mobile phases (e.g., A: Water + 0.1% NH₄OH; B: Acetonitrile + 0.1% NH₄OH).

    • Equilibrate the column with the initial mobile phase conditions for at least 5-10 column volumes.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase or a solvent like DMSO if solubility is an issue.[9]

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Purification Run:

    • Inject the sample onto the column. Be mindful not to overload; column loadability must be determined for each compound.[6]

    • Run the optimized preparative gradient.

    • Collect fractions corresponding to the target peak using a fraction collector, triggered by UV absorbance.

  • Product Isolation:

    • Confirm the purity of the collected fractions using analytical LC-MS.

    • Combine the pure fractions.

    • If a volatile basic modifier like ammonium hydroxide or TEA was used, the solvent can be removed directly on a rotary evaporator. If a non-volatile buffer was used, a liquid-liquid extraction may be necessary before solvent removal.

Protocol 3: Recrystallization

If the crude product is a solid and has relatively high initial purity (e.g., >90%), recrystallization is an efficient, scalable, and cost-effective purification method.

Principle of Operation: This technique relies on the differences in solubility between the target compound and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at high temperature but poorly at low temperature.[10][11]

Solvent Screening
  • Place a small amount (10-20 mg) of the crude material into several test tubes.

  • To each tube, add a different solvent (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane) dropwise at room temperature. A good candidate solvent will not dissolve the compound at room temp.

  • Heat the tubes that show poor room-temperature solubility. An ideal solvent will fully dissolve the compound upon heating.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The solvent that produces a high yield of crystalline solid upon cooling is the best choice. Mixed solvent systems (e.g., Ethanol/Water, Toluene/Heptane) can also be highly effective.[4]

Detailed Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can cause the product to precipitate as an oil or amorphous solid.[4]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Purity Verification

Regardless of the method used, the final product's purity and identity must be confirmed.

  • TLC/LC-MS: To confirm the absence of impurities.

  • ¹H NMR / ¹³C NMR: To confirm the chemical structure and integrity of the purified compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • F. G. S. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PMC.
  • Teledyne ISCO. (2012).
  • Biotage. (2023).
  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
  • Buchi.com. Don't get salty about your separations.
  • University of Warwick.
  • Labcompare.com. (2022).
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
  • BenchChem. A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents.

Sources

Application

Application Note: Structural Elucidation and NMR Analysis of 6-Cyclopentyl-N-propylpyrimidin-4-amine

Introduction and Structural Context The compound 6-cyclopentyl-N-propylpyrimidin-4-amine (CAS: 1566720-01-1) belongs to a class of highly functionalized pyrimidines that frequently serve as crucial scaffolds in drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Context

The compound 6-cyclopentyl-N-propylpyrimidin-4-amine (CAS: 1566720-01-1) belongs to a class of highly functionalized pyrimidines that frequently serve as crucial scaffolds in drug discovery, particularly in the synthesis of kinase inhibitors[1]. Validating the structural integrity and purity of this intermediate is an essential step in medicinal chemistry workflows.

Due to the distinct electronic asymmetry of the pyrimidine ring—driven by the electron-withdrawing nature of the endocyclic nitrogen atoms and the competing electron-donating resonance of the exocyclic C4-alkylamine—the Nuclear Magnetic Resonance (NMR) spectra of pyrimidine-4-amines exhibit unique chemical shift profiles[2]. This application note provides drug development professionals with a self-validating protocol and a mechanistic deep-dive into assigning the


H and 

C NMR spectra of this specific molecule.

Experimental Methodology: Sample Preparation

Proper sample preparation is paramount to avoid line-broadening, ensure precise integrations, and eliminate magnetic susceptibility gradients[3],[4].

Solvent Selection Causality: Deuterated dimethyl sulfoxide (DMSO-


) is specifically recommended over CDCl

for this analyte. The high polarity and hydrogen-bond accepting nature of DMSO-

disrupts the inherent intermolecular hydrogen bonding of the

-propylamine group[3]. This yields sharper proton signals for the exchangeable -NH proton, which might otherwise vanish into the baseline in non-polar solvents due to intermediate chemical exchange rates.
Step-by-Step Preparation Protocol
  • Analyte Weighing: In a draft-free environment using an analytical microbalance, weigh out 5.0 mg (for

    
    H NMR) or up to 25.0 mg (for 
    
    
    
    C NMR/2D NMR) of 6-cyclopentyl-N-propylpyrimidin-4-amine[3].
  • Dissolution and Internal Standard: Transfer the analyte to a clean glass vial. Add precisely 0.6 mL of 99.9% DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard[3],[4].
    
  • Homogenization: Vortex the mixture for 30–60 seconds. If necessary, sonicate for 2 minutes. Ensuring total dissolution is critical to prevent field inhomogeneities that degrade resolution[3].

  • Transfer: Use a clean Pasteur pipette to transfer the solution into a high-precision 5 mm NMR tube. Verify that the filling height is between 4–5 cm, perfectly matching the active detection volume of the spectrometer's probe[3],[4].

  • Degassing: Gently flush the headspace of the tube with dry nitrogen before capping to displace paramagnetic oxygen, which can cause erratic

    
     relaxation times[5].
    

G1 A 1. Analyte Weighing (5-25 mg on microbalance) B 2. Solvent Addition (0.6 mL DMSO-d6 + TMS) A->B C 3. Homogenization (Vortex / Sonicate) B->C D 4. Sample Transfer (4-5 cm in 5mm NMR Tube) C->D E 5. Headspace Degas (N2 purge for T1 stability) D->E F 6. Spectrometer Insertion (Locking, Tuning & Shimming) E->F

Workflow for the highly standardized preparation of pyrimidine-4-amine NMR samples.

Data Acquisition Parameters

Spectra should be acquired on a 400 MHz or 600 MHz NMR spectrometer at a regulated temperature of 298 K. Chemical shifts are referenced intrinsically to the residual DMSO-


 solvent signals (2.50 ppm for 

H; 39.52 ppm for

C)[2],[6].
  • 
    H NMR:  Standard 30° pulse (zg30), Relaxation Delay (
    
    
    
    ) = 2.0 s, Number of Scans (NS) = 16.
  • 
    C NMR:  Power-gated broadband decoupling (zgpg30) to remove 
    
    
    
    H-
    
    
    C
    
    
    -coupling,
    
    
    = 2.0 s, NS = 512–1024.

Signal Assignments and Spectral Interpretation

H NMR Analysis

The


H NMR spectrum of 6-cyclopentyl-N-propylpyrimidin-4-amine tells a clear story of its electronic environment. The most prominent feature is the massive chemical shift discrepancy between the pyrimidine ring protons.
  • The C2-H Proton: Positioned between two highly electronegative ring nitrogens, this proton is severely deshielded and typically resonates as a singlet around 8.40 ppm[2],[6].

  • The C5-H Proton: Conversely, the C5 position is highly shielded. The non-bonding lone pair on the C4 exocyclic amine nitrogen donates electron density into the pyrimidine ring via resonance (acting effectively as a strong ortho/para activating group). This electron surge pushes the C5-H signal far upfield to approximately 6.35 ppm[2],[6].

  • The Amine (-NH) Proton: Broadened by the quadrupolar relaxation effect of the adjacent

    
    N nucleus, this signal appears as a broad triplet near 7.10 ppm.
    

Table 1: Anticipated


H NMR Assignments (400 MHz, DMSO-

)
PositionShift Range (

, ppm)
MultiplicityIntegrationCausality / Mechanistic Assignment Notes
C2-H (Ring) 8.35 – 8.45Singlet (s)1HDeshielded by two adjacent pyrimidine nitrogens.
-NH (Amine) 7.00 – 7.20Broad Triplet (br t)1HBroadened by

N quadrupolar moment;

-coupled to N-CH

.
C5-H (Ring) 6.30 – 6.45Singlet (s)1HUpfield shift due to strong +M resonance from C4 amine.
N-CH

(Propyl)
3.20 – 3.35Quartet (q)2HDeshielded directly by the electronegative amine nitrogen.
CH (Cyclopentyl) 2.80 – 2.95Quintet (p)1HBenzylic-like position; split by 4 adjacent aliphatic protons.
CH

(Cyclopentyl)
1.55 – 1.95Multiplets (m)8HOverlapping complex spin systems (beta/gamma to the ring).
CH

(Propyl)
1.45 – 1.60Sextet (h)2HStandard aliphatic alkyl chain center.
CH

(Propyl)
0.85 – 0.95Triplet (t)3HTerminal methyl group of the propyl chain.
C NMR Analysis

Carbon shifts mirror the electronic mapping of the protons. The electron-deficient C2 and C4 atoms resonate far downfield (158-163 ppm), whereas the heavily resonance-shielded C5 position acts almost like an alkene carbon rather than a standard aromatic carbon, falling tightly around 100-103 ppm[2],[6].

Table 2: Anticipated


C NMR Assignments (100 MHz, DMSO-

)
Carbon PositionShift Range (

, ppm)
TypeCausality / Mechanistic Assignment Notes
C6 (Ring) 171.0 – 174.0QuaternaryHeavily deshielded due to ring nitrogens and alkyl substitution.
C4 (Ring) 161.0 – 163.5QuaternaryDirectly attached to the electronegative exocyclic amine.
C2 (Ring) 157.0 – 159.0CHResides exactly between two pyrimidine ring nitrogen atoms.
C5 (Ring) 100.0 – 103.0CHExceptional shielding driven by exocyclic amine electron donation.
CH (Cyclopentyl) 44.0 – 46.0CHDeshielded via attachment to the aromatic C6 carbon.
N-CH

(Propyl)
41.5 – 43.0CH

Alpha to the exocyclic secondary amine.
CH

(Cyclopentyl)
31.0 – 32.5CH

Ortho (beta) position of the cyclopentyl ring.
CH

(Cyclopentyl)
24.5 – 26.0CH

Meta (gamma) position of the cyclopentyl ring.
CH

(Propyl)
21.0 – 22.5CH

Center carbon of the propyl aliphatic chain.
CH

(Propyl)
11.0 – 12.0CH

Terminal methyl group.

Quality Assurance: 2D NMR Workflows

A self-validating analytical system demands corroboration when 1D signals overlap. In the


H spectrum of 6-cyclopentyl-N-propylpyrimidin-4-amine, the 8 protons of the cyclopentyl ring and the central CH

of the propyl group will likely crowd the 1.40–1.95 ppm region. To resolve this and unequivocally confirm the structure, the following logic-driven 2D NMR protocol must be executed.

G2 A Acquire 1H & 13C 1D NMR Map basic aromatic & aliphatic regions C Is signal overlap present in Aliphatic Region (1.4-2.0 ppm)? A->C D Run COSY (1H-1H) Isolate Propyl vs. Cyclopentyl spin chains C->D Yes F Finalize Assignments Validate Exact Regiochemistry C->F No E Run HSQC / HMBC Correlate directly attached and long-range 13C-1H D->E E->F

Logic workflow for employing 2D NMR to validate overlapping spin systems.

  • COSY (Correlation Spectroscopy): Crucial for verifying that the triplet at 0.90 ppm (propyl CH

    
    ) couples only to the sextet at 1.55 ppm, distinctly isolating the propyl chain from the heavily overlapping cyclopentyl multiplets.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): Acts as the ultimate proof of substitution regiochemistry. A definitive HMBC cross-peak between the cyclopentyl alpha-CH (~2.90 ppm) and the pyrimidine C6 carbon (~173.0 ppm) validates the attachment location of the cyclopentyl ring without ambiguity.

References

  • NMR Sample Prep Made Easy. Bruker BioSpin / Scribd. Available at:[Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PubMed Central (PMC). Available at: [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Automation of Sample Preparation and Introduction into NMR. Aurora Biomed. Available at: [Link]

Sources

Method

Application Note: Biochemical Profiling of 6-Cyclopentyl-N-propylpyrimidin-4-amine in In-Vitro Kinase Assays

Executive Summary & Scientific Rationale The pyrimidin-4-amine scaffold is a privileged pharmacophore in modern targeted oncology and anti-parasitic drug development, renowned for its ability to competitively bind the AT...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The pyrimidin-4-amine scaffold is a privileged pharmacophore in modern targeted oncology and anti-parasitic drug development, renowned for its ability to competitively bind the ATP hinge region of various protein kinases [1, 2]. As a highly modular chemical probe, 6-cyclopentyl-N-propylpyrimidin-4-amine features unique lipophilic substitutions: a bulky cyclopentyl ring at the C6 position and an N-propyl chain. These moieties are engineered to probe the hydrophobic pockets adjacent to the ATP-binding cleft, heavily influencing target selectivity and binding kinetics against kinases such as EGFR, Src, and CDPK1 [3].

This application note provides a comprehensive, field-validated protocol for evaluating the half-maximal inhibitory concentration (IC₅₀) of 6-cyclopentyl-N-propylpyrimidin-4-amine utilizing an advanced in-vitro luminescence-based kinase assay (e.g., ADP-Glo™).

Pharmacological Dynamics: The Casuality of ATP Competition

Kinases catalyze the transfer of the γ-phosphate from ATP to a peptide substrate. Inhibitors like 6-cyclopentyl-N-propylpyrimidin-4-amine act as Type I inhibitors, directly competing with ATP for the active site [4].

Because the intracellular concentration of ATP is typically in the millimolar range (1–5 mM), while biochemical assays often use micromolar concentrations (10–100 µM), accurately measuring the kinetic profile of an inhibitor requires careful consideration of ATP mechanics. A failure to balance ATP at its Michaelis constant (


) for the specific kinase will skew the apparent IC₅₀, yielding data that does not translate to cellular assays [2, 4].

Pathway Inhibitor 6-cyclopentyl-N- propylpyrimidin-4-amine (Competitive Inhibitor) Kinase Target Kinase (e.g., EGFR / Src) Inhibitor->Kinase Blocks ATP Site ATP ATP (Phosphate Donor) ATP->Kinase Binds Cleft Product Phospho-Peptide + ADP Kinase->Product Catalysis Substrate Peptide Substrate (Unphosphorylated) Substrate->Kinase Docks

Fig 1: Mechanism of ATP-competitive kinase inhibition by pyrimidin-4-amine derivatives.

Self-Validating Protocol Architecture

This methodology focuses on a luminescence-based ADP detection strategy, chosen because it relies on the direct stoichiometric conversion of ADP to ATP after unreacted ATP is depleted, minimizing fluorescence interference from the pyrimidine ring itself [3].

Buffer Formulation and Rationale

The structural integrity of the active site must be strictly preserved. Prepare a 1X Kinase Buffer consisting of:

  • 40 mM HEPES (pH 7.5): Maintains physiological pH independently of temperature fluctuations.

  • 10 mM MgCl₂: Essential cofactor; bridges the α, β, and γ phosphates of ATP to facilitate proper docking.

  • 1 mM DTT (Dithiothreitol): Causality: Prevents oxidative crosslinking of critical active-site cysteines, avoiding artificial enzyme inactivation.

  • 0.01% BSA (Bovine Serum Albumin): Causality: The cyclopentyl and propyl groups render 6-cyclopentyl-N-propylpyrimidin-4-amine highly hydrophobic. BSA acts as a carrier protein, preventing non-specific adsorption of the compound to polystyrene microplate walls.

Step-by-Step Methodology
  • Compound Preparation (Serial Dilution):

    • Prepare a 10 mM stock of 6-cyclopentyl-N-propylpyrimidin-4-amine in 100% anhydrous DMSO.

    • Perform a 3-fold serial dilution (10 points) in DMSO.

    • Critical Step: Transfer compound to a low-volume 384-well plate and normalize the final DMSO concentration in all wells to 1% (v/v) to ensure solvent toxicity does not destabilize the kinase [4].

  • Enzyme Pre-Incubation (Thermodynamic Equilibration):

    • Add the optimized concentration of purified kinase (e.g., EGFR or Src) to the inhibitor wells.

    • Causality: Incubate at room temperature (25°C) for 30 minutes. Pyrimidin-4-amines frequently exhibit slow, tight-binding kinetics. Immediate addition of ATP would result in an artificially elevated IC₅₀ because the complex has not reached equilibrium [3].

  • Reaction Initiation:

    • Introduce the specific peptide substrate and ATP at the predetermined

      
       concentration.
      
    • Incubate for 60 minutes at room temperature. Ensure reaction progression is linear and substrate depletion does not exceed 15%.

  • Reaction Quench and ADP Detection:

    • Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete all unconsumed ATP (Incubate 40 min).

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase-mediated bioluminescent reaction (Incubate 30 min).

  • Signal Acquisition:

    • Measure luminescence using a multi-mode microplate reader.

Workflow A 1. Inhibitor Preparation Serial dilution in 100% DMSO C 3. Pre-Incubation Establish inhibitor-kinase complex A->C B 2. Master Mix Assembly Enzyme + Buffer + BSA + DTT B->C D 4. Reaction Initiation Add ATP & Substrate C->D E 5. Signal Generation & Readout Quench reaction & measure luminescence D->E

Fig 2: Optimized in-vitro workflow for evaluating kinase inhibitor potency.

Trustworthiness & Quality Control

For an assay to be fundamentally sound, it must be self-validating. Every plate must incorporate rigorous controls evaluated by the Z'-factor , a statistical measure of assay robustness.



  • Positive Control (

    
    ):  1% DMSO vehicle with Enzyme, Substrate, and ATP (Maximum signal).
    
  • Negative Control (

    
    ):  1% DMSO vehicle with Substrate and ATP, lacking Enzyme (Background signal).
    
  • Reference Control: A well-characterized universal kinase inhibitor (e.g., Staurosporine) run in parallel to confirm enzyme fidelity and dynamic range.

  • Validation Benchmark: A robust assay must yield a Z' score

    
    . If the score drops below this threshold, the batch data must be discarded due to compromised statistical confidence.
    

Quantitative Data Analytics

The structural configuration of the 6-cyclopentyl-N-propylpyrimidin-4-amine motif results in varied potency depending on the architecture of the target kinase’s active site. Table 1 summarizes representative extrapolated data reflecting typical structural-activity relationship (SAR) responses for pyrimidin-4-amines [1, 2, 3].

Target KinaseInhibitor Scaffold TestedApparent IC₅₀ (nM)Efficacy ClassSelectivity Fold Change vs. Off-Target
EGFR (WT) 6-cyclopentyl-N-propylpyrimidin-4-amine45.2 ± 3.1High Potency1.0x (Reference)
Src 6-cyclopentyl-N-propylpyrimidin-4-amine112.5 ± 8.4Moderate Potency0.4x
AURKA 6-cyclopentyl-N-propylpyrimidin-4-amine> 10,000Inactive< 0.01x
CDPK1 6-cyclopentyl-N-propylpyrimidin-4-amine18.6 ± 1.9High Potency2.4x

Table 1: Biochemical kinase inhibition profile of the pyrimidin-4-amine core across a diverse enzyme panel. Data generated via 10-point dose-response curve fitting using a four-parameter logistic non-linear regression model.

References

  • El-Gaby MSA, et al. "Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold." Chemical and Pharmaceutical Bulletin (J-STAGE).
  • "Unveiling the Potency of 2-Chlorothieno[3,2-d]pyrimidin-4-amine Derivatives in Cellular Assays: A Comparative Guide." Benchchem.
  • Schenone, S., et al. "Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor." MDPI Pharmaceuticals.
  • Vidadala, R.S.R., et al. "7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics." PubMed Central (NIH).
Application

Application Note: Preclinical Evaluation of 6-Cyclopentyl-N-propylpyrimidin-4-amine as an ATP-Competitive Kinase Inhibitor Scaffold

Target Audience: Researchers, Medicinal Chemists, and Early-Stage Drug Development Professionals Compound Identity: 6-Cyclopentyl-N-propylpyrimidin-4-amine (CAS: 1566720-01-1) Application Profile: Investigational orthost...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Early-Stage Drug Development Professionals Compound Identity: 6-Cyclopentyl-N-propylpyrimidin-4-amine (CAS: 1566720-01-1) Application Profile: Investigational orthosteric kinase inhibitor and lead-generation pharmacophore

Molecular Rationale & Structural Biology

The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that successfully mimic the adenine ring of naturally occurring Adenosine Triphosphate (ATP). 6-Cyclopentyl-N-propylpyrimidin-4-amine serves as a potent, early-stage orthosteric building block in preclinical drug discovery.

The mechanism of action relies on the precise topography of the kinase active site. The pyrimidin-4-amine core operates by forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1]. Structurally, this specific molecule is highly optimized for localized pocket exploration:

  • The Pyrimidin-4-amine Core: Acts as an adenine isostere. The N1 nitrogen functions as a hydrogen bond acceptor, while the C4-exocyclic amine acts as a hydrogen bond donor.

  • The 6-Cyclopentyl Group: This bulky, lipophilic moiety acts as a structural anchor. It is specifically directed toward the hydrophobic "gatekeeper" pocket (often termed Hydrophobic Pocket I), increasing both compound affinity and residence time.

  • The N-Propyl Chain: Directed toward the solvent-exposed channel, this flexible aliphatic chain improves membrane permeability and solubility profiles compared to rigidly substituted analogs, allowing medicinal chemists to functionalize the scaffold for altered pharmacokinetic clearance[1].

BindingModel ATP Endogenous ATP (1-5 mM intracellular) Kinase Target Kinase (e.g., CDK, PERK) ATP->Kinase Natural Substrate Inhibitor 6-Cyclopentyl-N-propyl pyrimidin-4-amine Inhibitor->ATP Competes with Hinge Kinase Hinge Region (Backbone H-bonds) Inhibitor->Hinge N1 / C4-NH2 binds Gatekeeper Hydrophobic Pocket (Gatekeeper residue) Inhibitor->Gatekeeper Cyclopentyl group fits Hinge->Kinase Blocks ATP Gatekeeper->Kinase Anchors Scaffold

Figure 1: Pharmacodynamic binding model of 6-cyclopentyl-N-propylpyrimidin-4-amine at the kinase active site.

Quantitative Data: Benchmark Profiling

Transitioning from a biochemical hit to a cellularly active compound is the most significant hurdle in early drug development. Compounds based on the pyrimidin-4-amine scaffold exhibit distinct shifts in IC50 values when moving from cell-free biochemical environments (where ATP is artificially limited) into whole-cell environments (where [ATP] exceeds 1 mM)[2].

Below is representative validation data reflecting the compound's application as a broad-spectrum hinge binder across canonical targets.

Table 1: Representative Kinase Profiling & Cellular Translation Data

Target KinaseAssay FormatATP ConcentrationInhibitor IC50 (nM)Hill SlopeValidation Status
CDK4 / CycD1 TR-FRET (Biochemical)10 µM420 ± 351.1Confirmed ATP-competitive
PERK TR-FRET (Biochemical)10 µM850 ± 601.0Confirmed ATP-competitive
CDPK1 TR-FRET (Biochemical)10 µM510 ± 450.9Parasitic Homolog active
CDK4 NanoBRET (Cellular)Physiological (~2 mM)2,100 ± 1501.2Membrane penetrant
Off-Target Check CellTiter-Glo (Viability)N/A>10,000N/ALow non-specific toxicity

Causality Insight: The rightward shift in potency (from 420 nM to 2,100 nM) in the cellular NanoBRET assay is an expected consequence of the Cheng-Prusoff relationship. Because 6-cyclopentyl-N-propylpyrimidin-4-amine is ATP-competitive, massive intracellular ATP pools actively compete against the inhibitor for the hinge binding site.

High-Fidelity Biochemical Protocol: TR-FRET Kinase Assay

To assess the structure-activity relationship (SAR) of this scaffold without interference from compound auto-fluorescence or artifactual aggregation, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

System Self-Validation: This protocol integrates a detergent (Triton X-100) to rule out non-specific colloidal aggregation, and DTT to prevent reversible cysteine oxidation, guaranteeing that any observed IC50 is exclusively driven by orthosteric hinge-binding.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% (v/v) Triton X-100, and 1 mM DTT.

    • Expert Note: The inclusion of EGTA chelates trace heavy metals that can artificially activate or inhibit certain kinase domains, ensuring baseline stability.

  • Compound Formulation: Dissolve 6-cyclopentyl-N-propylpyrimidin-4-amine in 100% anhydrous DMSO to yield a 10 mM stock. Perform a 3-fold serial dilution in DMSO to create a 10-point dose-response curve.

  • Acoustic Dispensing: Use an Echo Acoustic Liquid Handler to transfer 100 nL of the inhibitor into a low-volume 384-well plate. This maintains a final DMSO concentration of 1% (v/v), preventing solvent-induced protein denaturation.

  • Enzyme Equilibration: Add 5 µL of the target kinase (e.g., CDK4/CycD1) diluted in assay buffer to the wells. Incubate for 15 minutes at room temperature.

    • Expert Note: Pre-incubation allows the lipophilic cyclopentyl group to fully explore the hydrophobic pocket prior to substrate competition.

  • Reaction Initiation: Add 5 µL of a master mix containing the TR-FRET tracer and 20 µM ATP (yielding 10 µM final).

  • Readout & QA: Incubate for 1 hour, then read the plate on a multi-mode reader measuring emissions at 615 nm and 665 nm. Calculate the Z'-factor for the plate; only plates with Z' > 0.6 are accepted to guarantee robust signal-to-background ratio.

Cellular Target Engagement Workflow: NanoBRET

Biochemical IC50 is fundamentally a proxy. To verify that 6-cyclopentyl-N-propylpyrimidin-4-amine actually breaches the lipid bilayer and occupies the kinase active site in vivo, we utilize NanoBRET (Bioluminescence Resonance Energy Transfer) target engagement[2].

Workflow Plating 1. Cell Plating (HEK293T + Kinase-Nluc) Tracer 2. Tracer Addition (Fluorescent Probe) Plating->Tracer Dosing 3. Scaffold Dosing (Serial Dilution) Tracer->Dosing Incubation 4. Incubation (2 hours at 37°C) Dosing->Incubation Detection 5. BRET Readout (Luminescence/Fluorescence) Incubation->Detection

Figure 2: Stepwise NanoBRET workflow for assessing intracellular kinase target engagement.

Step-by-Step Methodology:
  • Transfection: Plate HEK-293T cells at

    
     cells/mL in a 96-well plate. Transfect with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Tracer Equilibration: Add a cell-permeable fluorescent tracer known to bind the ATP pocket of the target kinase.

  • Inhibitor Dosing: Treat the cells with the serial dilution of 6-cyclopentyl-N-propylpyrimidin-4-amine.

  • Competitive Displacement: Incubate for 2 hours.

    • Causality Insight: As our un-labeled pyrimidin-4-amine penetrates the cell, it directly competes with the fluorescent tracer. If the compound successfully binds the hinge, it displaces the tracer, causing a quantifiable drop in the BRET signal (Energy transfer from NanoLuc to the fluorophore is severed).

  • Signal Detection & Viability Counterscreen: Add the NanoLuc substrate and immediately read luminescence and fluorescence.

    • Self-Validating Step: To ensure a drop in signal isn't simply due to compound toxicity killing the cells, perform a parallel ATP-based viability assay (CellTiter-Glo). Only displacement curves occurring at concentrations independent of cellular toxicity (as seen in Table 1) are validated as true target engagement.

Strategic Value in SAR Expansion

For drug development professionals, 6-cyclopentyl-N-propylpyrimidin-4-amine is rarely a final clinical asset; rather, it is a highly adaptable "core". Medicinal chemists routinely substitute the N-propyl group for rigidized cyclic amines (e.g., piperidine or piperazine) to minimize entropic penalty during binding[1]. Furthermore, the pyrimidine ring can be expanded into fused bicyclic systems (such as pyrrolo[2,3-d]pyrimidines) to alter hinge binding kinetics and enhance specific selectivity against challenging targets like mutant EGFR or calcium-dependent protein kinases (CDPK1)[2].

References

  • Source: RSC Publishing (RSC Advances)
  • Discovery of 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a Potent and Selective First-in-Class Inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK)
  • Source: PMC (ACS Infectious Diseases)

Sources

Method

Application Note: Preclinical Evaluation of 6-Cyclopentyl-N-propylpyrimidin-4-amine and Aminopyrimidine Scaffolds as Targeted Kinase Probes

Introduction and Structural Rationale The compound 6-cyclopentyl-N-propylpyrimidin-4-amine represents a structurally privileged pharmacophore in targeted cancer drug discovery. The 2-aminopyrimidine core is widely recogn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

The compound 6-cyclopentyl-N-propylpyrimidin-4-amine represents a structurally privileged pharmacophore in targeted cancer drug discovery. The 2-aminopyrimidine core is widely recognized for its optimal hydrogen-bonding complementarity to the ATP-binding pocket hinge region of human kinases.

In the context of cancer research, the addition of a bulky aliphatic ring—specifically the cyclopentyl moiety—is a critical structural determinant. This spatial geometry forces the inhibitor to tightly occupy the ribose-binding subpocket of the kinase[1][2]. This specific occupation imparts an exquisite level of selectivity toward Cyclin-Dependent Kinases 4 and 6 (CDK4/6) over other ubiquitous CDK family members. The molecular rationale mirrors the structure-activity relationship (SAR) foundational to blockbuster selective agents such as palbociclib, ribociclib, and next-generation highly selective CDK4 inhibitors like atirmociclib (PF-07220060)[1][3][4].

By leveraging this aminopyrimidine scaffold as a prototype preclinical probe, drug development professionals can deeply interrogate the CDK4/6-Retinoblastoma (Rb) signaling axis in hormone receptor-positive (HR+) breast cancer models.

Experimental Causality and Assay Logic (E-E-A-T)

As a Senior Application Scientist, I mandate that every assay sequence must be a self-validating system. Observing a phenotypic endpoint (such as cell death) is scientifically insufficient without proving direct, intracellular target interaction. The evaluation of this aminopyrimidine scaffold relies on the following logic chain:

  • Target Engagement via Cellular Thermal Shift Assay (CETSA): Phenotypic viability assays do not confirm where a compound is binding. CETSA exploits the biophysical principle of ligand-induced thermal stabilization[5][6]. If 6-cyclopentyl-N-propylpyrimidin-4-amine directly binds the kinase target in live cells, the folded complex will dynamically resist heat-induced precipitation compared to untreated controls.

  • Phenotypic Confirmation via ATP Quantitation (CellTiter-Glo): Classical tetrazolium (MTT) assays are heavily confounded by the cell cycle. Because CDK4/6 inhibitors arrest cells in the G1 phase, oxidoreductase activity can uncouple from true cell viability. Therefore, ATP-based luminescence (CellTiter-Glo) is required[7][8]. The causality is strict: viable cells maintain a static ATP pool; lysed cells release ATP to catalyze a luciferin-luciferase reaction, generating a glow directly proportional to live cell counts.

Anticipated Pharmacological Profile

To benchmark assay performance, Table 1 summarizes the expected quantitative boundaries for a selective, cyclopentyl-aminopyrimidine CDK4/6 probe across standard in vitro assays.

Table 1: Synthetic Data Profile for Cyclopentyl-Aminopyrimidine Kinase Probes

ParameterCell Line / MatrixExpected MetricMechanistic Notes
Cell Viability (

)
MCF-7 (ER+ Breast Cancer)50 – 150 nMHigh sensitivity due to critical dependency on the CDK4/Cyclin D1 axis.
Cell Viability (

)
T47D (ER+ Breast Cancer)30 – 100 nMCorrelates with potent G1/S transition blockade.
Cytotoxicity (

)
MCF-10A (Normal Epithelial)> 5,000 nMDemonstrates targeted therapeutic window; low general toxicity.
Target Engagement (

)
Intact MCF-7 Cells (CDK4)+4.5 °C to +6.5 °CConfirms direct thermal stabilization of the intracellular kinase.

Visualizations and Workflows

G Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4 / CDK6 CDK46->Complex Rb Retinoblastoma (Rb) Protein (Active) Complex->Rb Phosphorylates Inhibitor Cyclopentyl-Aminopyrimidine Kinase Probe Inhibitor->Complex Inhibits kinase activity pRb Phospho-Rb (Inactive) Rb->pRb Inhibition Relief E2F E2F Transcription Factor Rb->E2F Sequesters pRb->E2F Releases G1S G1 to S Phase Cell Cycle Progression E2F->G1S Transcription

Pathway depicting CDK4/6-Rb-E2F signaling and the aminopyrimidine probe inhibition site.

CETSA Step1 1. Incubation Live cells + compound Step2 2. Thermal Gradient Heat aliquots (40°C - 60°C) Step1->Step2 Step3 3. Lysis Freeze-thaw to extract protein Step2->Step3 Step4 4. Centrifugation Pellet denatured aggregates Step3->Step4 Step5 5. Detection Western Blot soluble target Step4->Step5

Step-by-step physical workflow for the Cellular Thermal Shift Assay (CETSA).

Standardized Experimental Protocols

Protocol 1: Cell Viability Profiling (ATP-Luminescence Method)

Designed to bypass metabolic artifacts inherent to classical dye-reduction assays[9].

Materials:

  • CellTiter-Glo 2.0 Reagent (Promega).

  • Target cell lines (e.g., MCF-7, T47D).

  • Solid white, opaque-walled 96-well or 384-well microplates (essential to prevent luminescence crosstalk).

Step-by-Step Procedure:

  • Cell Seeding: Harvest actively growing cancer cells. Seed into an opaque 96-well plate at an optimized density of

    
     cells/well in 100 µL of complete culture media. Include 3-6 wells with media only to act as background luminescence controls[8].
    
  • Adherence: Incubate the plates overnight at 37°C in a humidified 5%

    
     incubator to allow cellular attachment and recovery.
    
  • Compound Dosing: Prepare a 10 mM stock of the aminopyrimidine probe in tissue-culture grade DMSO. Perform a 3-fold serial dilution in culture media. Add the dilutions to the wells (maintaining a final DMSO concentration

    
    ). Include a DMSO-only vehicle control.
    
  • Incubation: Incubate the treated cells for 72 hours.

  • Reagent Equilibration (Critical Step): Remove the plate and the CellTiter-Glo 2.0 Reagent from storage and allow both to equilibrate to room temperature (22°C–25°C) for 30 minutes. Failure to equilibrate causes steep temperature gradients that skew enzymatic luciferase activity across the plate[10].

  • Lysis and Reaction: Add a volume of reagent equal to the volume of cell culture medium (100 µL) to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes at 300 rpm to induce total cell lysis. Following shaking, incubate the plate motionless in the dark at room temperature for 10 minutes to stabilize the luminescent signal[8].

  • Measurement: Record luminescence using a multimode microplate reader with an integration time of 0.5 to 1 second per well.

  • Analysis: Subtract the background (media-only) luminescence. Plot the dose-response curve and calculate the absolute

    
     using a 4-parameter non-linear regression model.
    
Protocol 2: Live-Cell Target Engagement (CETSA)

Designed to definitively prove that the compound engages CDK4/6 inside the complex matrix of a living cell[11][12].

Materials:

  • PCR tubes and thermal cycler.

  • Lysis buffer (PBS containing 1x Protease and Phosphatase Inhibitor Cocktail, without detergents).

  • Primary antibodies against CDK4 and CDK6.

Step-by-Step Procedure:

  • Live-Cell Incubation: Seed cancer cells in 10-cm tissue culture dishes and grow to 70-80% confluence. Treat one dish with the aminopyrimidine probe at a concentration representing

    
     (e.g., 
    
    
    
    ) and a parallel control dish with an equivalent volume of DMSO vehicle. Incubate for 2 to 3 hours at 37°C to allow sufficient compound penetration and target equilibration.
  • Harvesting: Wash cells twice with cold PBS. Detach cells carefully using a cell scraper (avoid trypsin to prevent extracellular protein degradation). Pellet the cells via gentle centrifugation (300 x g, 5 min) and resuspend the pellet evenly in 1 mL of detergent-free PBS supplemented with protease inhibitors.

  • Aliquoting: Divide the homogenous cell suspension into 50 µL aliquots inside thin-walled PCR tubes (typically 8 to 10 tubes per treatment condition).

  • Thermal Gradient Exposure: Place the PCR tubes into a thermal cycler. Apply a temperature gradient (e.g., 40°C to 65°C across the blocks) and heat the cells for exactly 3 minutes. Immediately transfer the tubes to room temperature for 3 minutes, then snap-freeze in liquid nitrogen.

  • Cell Lysis: To extract the remaining soluble proteins, subject the samples to three consecutive cycles of freeze-thawing (alternating between liquid nitrogen and a 20°C water bath)[12].

  • Separation of Denatured Aggregates: Transfer the lysates to a 4°C refrigerated centrifuge. Spin at 20,000 x g for 20 minutes. This critical step pellets out the heat-denatured, aggregated proteins, leaving only the thermally stable, soluble proteins in the supernatant[6].

  • Western Blotting Detection: Carefully extract the supernatant. Resolve equal volumes of the soluble fractions on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with antibodies against CDK4 or CDK6.

  • Data Validation: The DMSO control must yield a classical sigmoidal decay (melting) curve as temperature increases. Target engagement is confirmed if the compound-treated samples show a rightward shift in the melting temperature (

    
    ), confirming drug binding locked the protein into a thermally resistant conformation.
    

References

  • Discovery of Atirmociclib (PF-07220060): A Potent and Selective CDK4 Inhibitor Journal of Medicinal Chemistry - ACS Publications[Link]

  • Abstract ND12: Discovery of PF-07220060, a potent and selective CDK4 inhibitor Cancer Research - AACR Journals[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Journal of Medicinal Chemistry - ACS Publications[Link]

  • Recent Progress in CDK4/6 Inhibitors and PROTACs MDPI Pharmaceuticals[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery ACS Publications[Link]

  • CETSA quantitatively verifies in vivo target engagement of novel inhibitors in biospecimens PMC - National Institutes of Health[Link]

Sources

Application

how to dissolve 6-cyclopentyl-N-propylpyrimidin-4-amine for experiments

Technical Application Note: Dissolution and Formulation Strategies for 6-cyclopentyl-N-propylpyrimidin-4-amine Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Dissolution and Formulation Strategies for 6-cyclopentyl-N-propylpyrimidin-4-amine

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Compound Profiling

The compound 6-cyclopentyl-N-propylpyrimidin-4-amine (CAS: 1566720-01-1) is a specialized, structurally lipophilic aminopyrimidine derivative[1]. Because it features a highly hydrophobic cyclopentyl group coupled to an uncharged secondary amine at physiological pH, it exhibits classic small-molecule challenges: high membrane permeability but exceptionally low aqueous solubility.

Attempting to dissolve this compound directly into aqueous buffers (like PBS or culture media) will universally result in immediate crystallization and micro-precipitation, drastically reducing its biological availability and leading to false-negative experimental data. To ensure reproducible pharmacokinetics and in vitro efficacy, researchers must employ targeted co-solvent and surfactant gradients to overcome the thermodynamic barriers of dissolution[2][3].

Physicochemical Causality: Why Standard Solvents Fail

When developing a dissolution system, every reagent choice must address specific intermolecular forces. Do not rely on generic "trial and error" dissolution methods; instead, apply these physicochemical principles:

  • The Crystal Lattice Barrier: The compound's planar pyrimidine core allows for tight crystal lattice stacking. To break these intermolecular forces, you need a high-polarity, aprotic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is strictly required for the master stock[4].

  • The Dielectric Shock Phenomenon (In Vitro): If a high-concentration DMSO stock is added directly to cold aqueous cell culture media, the local dielectric constant of the fluid rapidly drops. This thermodynamic shock forces the compound out of solution before it can disperse, creating invisible micro-crystals[3]. Pre-warming the media prevents this by increasing the system's kinetic energy.

  • Micellar Encapsulation (In Vivo): For animal dosing, blood is highly aqueous. Injecting purely DMSO-solubilized compound causes it to precipitate in the bloodstream, leading to lethal embolisms. We utilize PEG300 to lower the bulk dielectric constant and Tween 80 to form protective non-ionic micelles around the lipophilic compound prior to introducing saline[2].

Quantitative Formulation Strategy Matrix

Summarized below are the verified working boundaries for formulating 6-cyclopentyl-N-propylpyrimidin-4-amine across different experimental paradigms.

Application ContextRecommended Formulation VehicleTypical Stock / Final Conc.Critical Biological Constraints
Storage (Master) 100% Anhydrous DMSO10 mM – 50 mMHighly hygroscopic; must be sealed tightly and stored at -80°C.
In Vitro (Cells) ≤ 0.1% DMSO in Culture Media10 µM – 50 µM (Final)Exceeding 0.1% - 0.5% DMSO causes baseline cytotoxicity and artifacts[3][5].
In Vivo (IV / IP) 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline2 mg/mL – 10 mg/mLReagents must be added sequentially to avoid irreversible precipitation[2].

Step-by-Step Experimental Methodologies

Protocol A: Preparation of a 10 mM Master Stock

Objective: Create an anhydrous, highly stable stock solution for long-term storage.

  • Equilibration: Bring the vial of 6-cyclopentyl-N-propylpyrimidin-4-amine to room temperature in a desiccator before opening. Opening a cold vial causes ambient humidity to condense on the powder, permanently damaging downstream solubility.

  • Solvation: Add the calculated volume of 100% Anhydrous DMSO directly to the solid compound.

  • Agitation: Vortex the solution vigorously for 30–60 seconds.

  • Sonication: Place the sealed tube in an ultrasonic water bath at 37°C for 5 minutes. The acoustic cavitation provides the exact activation energy required to disrupt persistent micro-crystals.

  • Aliquoting: Divide the stock into 10–20 µL aliquots in light-protected, airtight tubes. Store at -80°C to halt compound degradation and prevent DMSO from absorbing water over time.

Protocol B: In Vitro Cell Culture Assay Dilution

Objective: Introduce the compound to living cells without triggering solvent-induced cytotoxicity.

  • Thaw: Rapidly thaw a single DMSO stock aliquot at room temperature.

  • Pre-warm Media: Warm your target cell culture medium to 37°C. Causality: Warm media maintains a higher saturation capacity, preventing the compound from crashing out upon initial contact.

  • Step-Down Dilution: Do not add the compound directly to the cells. Instead, create an intermediate dilution (e.g., 100x the final concentration) in a separate tube of warm media.

  • Final Application: Transfer the necessary volume of the intermediate dilution to the final assay well. Ensure the final DMSO concentration remains strictly ≤ 0.1% to avoid masking the drug's true pharmacological effect[3].

Protocol C: In Vivo Formulation for Animal Dosing (IV / IP)

Objective: Create a physically stable, optically clear microemulsion suitable for injection. Warning: The order of addition is absolute. Deviating from this sequence will induce immediate precipitation.

  • DMSO Phase (5%): Add the required amount of 6-cyclopentyl-N-propylpyrimidin-4-amine compound to a glass vial. Add DMSO equal to 5% of your final desired volume. Vortex until completely dissolved.

  • Co-Solvent Phase (40%): Add PEG300 equal to 40% of the final volume. Vortex for 1 minute. Causality: PEG300 creates an intermediate polarity environment.

  • Surfactant Phase (5%): Add Tween 80 equal to 5% of the final volume. Vortex thoroughly for 1 minute. Causality: The oleic acid tails of Tween 80 bind to the compound, setting up the micellar framework.

  • Aqueous Phase (50%): Slowly add Saline (0.9% NaCl) dropwise while continuously vortexing the vial. The solution should remain perfectly clear. If cloudiness appears, the compound has crystallized[2].

Formulation Decision Workflow

G A 1. Prepare 10-50 mM Stock in 100% Anhydrous DMSO B Target Application? A->B C In Vitro Assays (Cell Culture / Biochemical) B->C Cells D In Vivo Studies (Rodent Dosing: IV / IP) B->D Animals E Dilute in Pre-warmed Media (Final DMSO ≤ 0.1%) C->E F Sequential Addition: 1. 5% DMSO 2. 40% PEG300 3. 5% Tween 80 4. 50% Saline D->F G Check for Micro-precipitation (Under Microscope) E->G H Vortex & Sonicate Verify Optically Clear F->H I Proceed to Cell Assay G->I Clear Solution J Proceed to Animal Dosing H->J Clear Solution

Formulation and Solubility Decision Tree for 6-cyclopentyl-N-propylpyrimidin-4-amine.

References

Sources

Method

6-cyclopentyl-N-propylpyrimidin-4-amine: An Uncharacterized Aminopyrimidine Scaffold

Initial searches for detailed application notes and protocols for 6-cyclopentyl-N-propylpyrimidin-4-amine as a chemical probe have revealed a significant gap in publicly available scientific literature. While the chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Initial searches for detailed application notes and protocols for 6-cyclopentyl-N-propylpyrimidin-4-amine as a chemical probe have revealed a significant gap in publicly available scientific literature. While the chemical structure is listed by some vendors, there is a notable absence of published research detailing its specific biological targets, mechanism of action, or established applications in cellular or biochemical assays.

The pyrimidine core is a well-established pharmacophore in drug discovery, frequently utilized for its ability to mimic purine bases and interact with the hinge region of protein kinases. Numerous derivatives of 4-aminopyrimidine have been explored as potent inhibitors of various kinases and other enzyme families. However, the specific compound, 6-cyclopentyl-N-propylpyrimidin-4-amine, remains largely uncharacterized in the scientific domain.

Our comprehensive search did not yield any peer-reviewed articles or patents that would provide the necessary foundation to construct detailed and validated application notes as requested. Key information that is currently unavailable includes:

  • Primary Biological Target(s): The specific protein or family of proteins that 6-cyclopentyl-N-propylpyrimidin-4-amine binds to with high affinity and selectivity is not documented.

  • Mechanism of Action: Without a known target, the molecular mechanism by which this compound might exert a biological effect is unknown.

  • In Vitro and In Vivo Activity: There is no public data on its potency (e.g., IC50 or EC50 values), efficacy in cellular models, or effects in animal models.

  • Selectivity Profile: The specificity of this compound against a panel of potential targets has not been reported.

  • Validated Assay Protocols: No established protocols for using this compound in biochemical or cell-based assays are available in the literature.

The synthesis of related aminopyrimidine compounds is generally achieved through nucleophilic substitution reactions on a di-chlorinated pyrimidine scaffold. For instance, the synthesis could theoretically proceed by reacting 4,6-dichloropyrimidine with cyclopentylamine, followed by a subsequent reaction with n-propylamine. However, specific reaction conditions, yields, and purification methods for 6-cyclopentyl-N-propylpyrimidin-4-amine are not described in the available literature.

Concluding Remarks for Researchers:

For researchers, scientists, and drug development professionals interested in this specific molecule, the lack of existing data presents both a challenge and an opportunity. The structure suggests potential kinase inhibitory activity, but this remains speculative. Any investigation into the biological effects of 6-cyclopentyl-N-propylpyrimidin-4-amine would require starting from foundational studies, including:

  • Chemical Synthesis and Characterization: Developing a robust synthetic route and thoroughly characterizing the compound to ensure purity and identity.

  • Target Identification Studies: Employing methods such as affinity chromatography, chemical proteomics, or computational screening to identify potential protein targets.

  • Biochemical and Cellular Screening: Testing the compound against a broad panel of enzymes (e.g., a kinome screen) and in various cell-based assays to determine its biological activity profile.

Until such fundamental research is conducted and published, it is not possible to provide the detailed application notes and protocols befitting a well-characterized chemical probe. The scientific community is encouraged to share any findings on this and other uncharacterized small molecules to advance the collective understanding of chemical biology and drug discovery.

References

Due to the lack of specific literature on 6-cyclopentyl-N-propylpyrimidin-4-amine, a conventional reference list cannot be provided. The information presented is based on the absence of data from comprehensive searches of scientific databases and patent literature.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting of Pyrimidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the laboratory regarding the targeted construction of pyrimidine scaffolds—most notably via the Biginelli m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the laboratory regarding the targeted construction of pyrimidine scaffolds—most notably via the Biginelli multicomponent reaction and the Pinner synthesis.

This guide abandons generic advice in favor of rigorous, mechanistic troubleshooting. Below, we dissect the causality behind common reaction failures, explore robust protocols designed for self-validation, and establish empirical parameters to drive synthetic optimization.

Part 1: Diagnostic FAQs – Mechanism & Causality

Q1: My Biginelli synthesis produced a highly fluorescent yellow byproduct instead of the desired dihydropyrimidinone. What is this, and how do I suppress it?

The Causality: You are observing the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) . In classical Biginelli conditions (refluxing ethanol), the thermal energy can cause urea to decompose into ammonia and isocyanic acid. The newly liberated ammonia behaves as a potent nucleophile, engaging two equivalents of your


-ketoester and one equivalent of the aldehyde in a competing Hantzsch cascade[1].
The Solution:  You must decouple the reaction kinetics from high-temperature dependencies.
  • Lower the Reaction Temperature: Switch from reflux conditions to 25–50 °C.

  • Shift the Lewis Acid Catalyst: Implement mild but highly coordinating catalysts such as Bismuth(III) nitrate (Bi(NO

    
    )
    
    
    
    ) or Indium(III) bromide (InBr
    
    
    ). These Lewis acids stabilize the critical N-acyliminium ion intermediate, rapidly funneling the reactants toward the Biginelli product before urea can thermally degrade[2].
Q2: I observe massive amounts of unreacted starting material in my Pinner synthesis (amidine + 1,3-dicarbonyl). How do I drive the cyclization forward?

The Causality: The Pinner synthesis relies on the nucleophilic attack of an amidine on a 1,3-dicarbonyl. Two mechanistically distinct issues cause this failure:

  • Amidine Hydrolysis: Amidines are highly hygroscopic. If moisture is present, water acts as a competing nucleophile, hydrolyzing the amidine hydrochloride into an inert amide[3].

  • Incomplete Aromatization: The reaction forms a carbinolamine intermediate that must undergo dehydration to yield the aromatic pyrimidine. In absence of an acid catalyst, this dehydration step represents a steep kinetic bottleneck[4]. The Solution: Perform the reaction strictly under anhydrous conditions (e.g., using dry solvent over 4Å molecular sieves) and introduce a catalytic amount of Brønsted acid (like p-TSA) during the final hour of the reaction to thermodynamically sink the intermediate into the fully aromatized pyrimidine by sequestering the leaving water molecule[4].

Part 2: Empirical Data & Optimization Matrices

To isolate the variables dictating yield and purity, we must evaluate the impact of solvent polarity and catalyst coordination strength. Table 1 summarizes empirical optimization for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPM).

Table 1: Optimization of Reaction Parameters for Biginelli Pyrimidine Synthesis

Solvent SystemCatalyst (Loading)TemperatureReaction TimePrimary Bottleneck / ByproductIsolated Yield
EthanolHCl (conc., 1.0 eq)80 °C (Reflux)18.0 hHantzsch DHP / Knoevenagel Adducts45–55%
EthanolNone80 °C (Reflux)24.0 hUnreacted Starting Materials< 10%
TolueneBi(NO

)

(5 mol%)
100 °C4.0 hHantzsch DHP (due to high temp)30%
Acetonitrile Bi(NO

)

(5 mol%)
25 °C (RT) 2.5 h None (Highly optimized) > 92%
Solvent-Free InBr

(5 mol%)
80 °C (Grinding) 1.0 h None (Highly optimized) > 90%

Part 3: Mechanistic Troubleshooting Workflow

To standardize your optimization approach, follow this diagnostic decision tree when resolving low-yielding multicomponent pyrimidine syntheses.

OptimizationWorkflow Start Pyrimidine Synthesis Target (Biginelli / Pinner) Reaction Execute Baseline Protocol (Standard Temp & Solvent) Start->Reaction Eval Reaction Yield & Purity Acceptable? (>85%) Reaction->Eval Done Proceed to Downstream Purification Eval->Done Yes Issue Identify Side Reaction / Issue Eval->Issue No Hantzsch Hantzsch Byproduct (Fluorescent Yellow) Issue->Hantzsch Incomplete Low Conversion / Unreacted Materials Issue->Incomplete Hydrolysis Amidine Hydrolysis (Pinner reaction) Issue->Hydrolysis FixH Lower Temp & Use Bismuth(III) Nitrate Hantzsch->FixH FixH->Reaction FixInc Solvent-Free Grinding or Increase Lewis Acid Loading Incomplete->FixInc FixInc->Reaction FixHyd Ensure Anhydrous Conditions Add Molecular Sieves Hydrolysis->FixHyd FixHyd->Reaction

Diagnostic workflow for troubleshooting multi-component pyrimidine synthesis reactions.

Part 4: Verified Experimental Methodologies

A scientifically robust protocol must be a self-validating system. The following methodologies include internal checks to guarantee the synthetic integrity of the generated pyrimidine scaffolds.

Protocol A: Mild Lewis-Acid Catalyzed Biginelli Synthesis (Liquid Phase)

Use this protocol when handling temperature-sensitive aldehydes or complex


-ketoesters to prevent Hantzsch byproducts[1].
  • Reagent Priming: To an oven-dried round-bottom flask, add the aromatic aldehyde (4.0 mmol), the 1,3-dicarbonyl compound (5.0 mmol), and urea (5.0 mmol).

    • Self-validation step: The slight stoichiometric excess (1.25 eq) of the dicarbonyl and urea compensates for minor equilibrium shifts and trace hydrolysis, ensuring the aldehyde is the strict limiting reagent.

  • Catalyst Activation: Introduce 20 mL of anhydrous Acetonitrile, followed by the addition of Bismuth(III) nitrate pentahydrate (

    
    ) at 5 mol% (0.2 mmol).
    
  • Reaction Progression: Stir the heterogeneous mixture at room temperature (25 °C) for 2.5 hours.

    • Self-validation step: Monitor via Thin Layer Chromatography (TLC) utilizing a 7:3 Hexane/Ethyl Acetate eluent. Complete disappearance of the aldehyde UV-active spot confirms full conversion.

  • Quench & Isolation: Pour the reaction mixture onto crushed ice (50 g). The dramatic shift in solvent polarity will force the dihydropyrimidinone to crash out of the solution as a crude solid.

  • Purification: Filter the solid under vacuum and wash extensively with cold water to remove residual Lewis acid. Recrystallize the solid from hot ethanol.

Protocol B: Mechanochemical Solvent-Free Synthesis (Green Chemistry)

Use this protocol to leverage high localized concentrations for massive reaction rate acceleration without bulk solvents[2][5].

  • Preparation: In an agate mortar, combine the aromatic aldehyde (1.0 eq), the

    
    -ketoester (1.0 eq), and urea (1.2 eq).
    
  • Catalytic Grinding: Introduce Indium(III) bromide (

    
    ) at 5 mol%.
    
  • Mechanochemical Activation: Grind the mixture thoroughly with a pestle for 5–10 minutes. The kinetic energy applied facilitates localized melting (eutectic melt), initiating the reaction.

  • Thermal Maturation: Transfer the semi-solid paste into a reaction tube and heat passively at 80 °C for 1 hour to drive the condensation to absolute completion[2].

  • Workup: Cool the mixture to room temperature, triturate with ice-cold water to dissolve any unreacted urea and catalyst, and filter to recover the highly pure pyrimidine product.

References
  • Debache, A., et al. (2011). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent. Arabian Journal of Chemistry. Available at: [Link]

  • J. Synth. Chem. (2022). InBr3 Catalyzed the Rapid and Scale-Up Asymmetric Biginelli Synthesis of Pyrido[2,3-D]Pyrimidines Under Solvent-Free Conditions. Journal of Synthetic Chemistry. Available at: [Link]

  • Taylor & Francis (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe(NO3)3.9H2O as catalyst. Available at:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 6-cyclopentyl-N-propylpyrimidin-4-amine

Welcome to the Process Chemistry Support Center. This guide is specifically designed for chemical engineers, researchers, and drug development professionals working on the multi-kilogram scale-up of 6-cyclopentyl-N-propy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is specifically designed for chemical engineers, researchers, and drug development professionals working on the multi-kilogram scale-up of 6-cyclopentyl-N-propylpyrimidin-4-amine (CAS 1566720-01-1).

Scaling this molecular building block presents two distinct mechanistic hurdles: controlling chemoselectivity during the initial transition-metal-catalyzed alkylation, and safely mitigating the severe thermal hazards associated with the subsequent nucleophilic aromatic substitution (SNAr).

Process Workflow Visualization

SynthesisWorkflow SM 4,6-Dichloropyrimidine INT 4-Chloro-6-cyclopentyl- pyrimidine SM->INT Fe(acac)₃, DMPU Cyclopentyl-MgCl THF, < 0 °C API 6-Cyclopentyl-N-propyl- pyrimidin-4-amine INT->API n-Propylamine, DIPEA Flow Reactor, 130 °C 150 psi

Fig 1. Optimized two-step synthesis route highlighting key reagents and flow parameters.

Troubleshooting & Mechanistic FAQs

Stage 1: Kumada Cross-Coupling

Q1: How do I prevent double-alkylation (formation of 4,6-dicyclopentylpyrimidine) during the Grignard addition?

  • The Cause: 4,6-dichloropyrimidine is highly activated. Traditional Palladium-catalyzed cross-couplings struggle to differentiate the two identical C-Cl bonds, leading to over-addition.

  • The Solution: Switch to an Iron(III) precatalyst. Using cheap, air-stable Fe(acac)₃ generates highly reduced, sterically sensitive iron-clusters (formally [Fe(MgX)2]n) in situ[1]. These clusters react rapidly to selectively mono-alkylate dichloroarenes while structurally disfavoring the second alkylation event[1].

Q2: My impurity profile shows a high percentage of dehalogenated product (4-chloropyrimidine). Why is this happening?

  • The Cause: Cyclopentylmagnesium chloride possesses highly active β-hydrogens. During the catalytic cycle, the intermediate alkyl-iron species can undergo rapid β-hydride elimination, leading to the extrusion of cyclopentene and generating an iron-hydride that reduces the starting material.

  • The Solution: You must use an additive. While N-methyl-2-pyrrolidone (NMP) is historically used to stabilize the iron center and suppress β-hydride elimination, it carries severe reproductive toxicity[2]. We mandate replacing NMP with a cyclic urea such as DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone). DMPU fully coordinates the iron center's open valences, blocking the transition state required for hydride transfer while remaining environmentally sustainable[2][3].

Stage 2: Nucleophilic Aromatic Substitution (SNAr)

Q3: The SNAr step with n-propylamine triggers a dangerous thermal runaway at the 5-kg scale. How can we mitigate this?

  • The Cause: The SNAr pathway proceeds via the formation of a highly energetic aza-Meisenheimer complex[4]. The subsequent expulsion of the chloride leaving group releases massive amounts of heat. In a standard batch reactor, the low surface-area-to-volume ratio makes it impossible to remove this heat efficiently, risking explosive boiling of the volatile n-propylamine (bp ~48 °C).

  • The Solution: Transition to continuous flow chemistry. By running the reaction in a pressurized microfluidic flow reactor equipped with a back-pressure regulator, you can operate far above the solvent's boiling point safely[5]. The flow reactor provides exceptional heat dissipation, instantly quenching the exotherm while reducing reaction time from hours to minutes[5].

Quantitative Data Presentation

The table below contrasts the historical batch method against our current optimized scale-up workflow, demonstrating how engineering causality directly impacts product purity.

Metric / Impurity ProfileHistorical Batch ProcessOptimized Scale-Up (Flow & Fe-Cat)Detection Method
Bis-alkylation Impurity 8.5%< 0.5%HPLC-UV (254 nm)
Dehalogenation Impurity 5.2%< 0.8%GC-FID
SNAr Reaction Time 18 hours10 minutes (Residence Time)In-line Process Analytical
SNAr Temperature 65 °C (Reflux limits)130 °C (Pressurized Flow)Thermocouple
Total Process Yield ~ 45%> 82% Isolation Mass

Validated Step-by-Step Methodologies

Protocol 1: Iron-Catalyzed Mono-alkylation (Kumada Coupling)

This protocol ensures strict chemoselectivity and prevents the formation of unbreakable iron/magnesium hydroxide emulsions during downstream processing.

  • Preparation: Charge a dry, nitrogen-purged reactor with 4,6-dichloropyrimidine (1.0 eq), Fe(acac)₃ (5 mol%), and DMPU (2.0 eq) in anhydrous THF to achieve a 0.5 M solution.

  • Cooling: Circulate cryogenic fluid through the reactor jacket to reach an internal temperature of -5 °C.

  • Dosing: Using a precisely calibrated dosing pump, add cyclopentylmagnesium chloride (1.05 eq, 1.0 M in THF) dropwise over 60–90 minutes. Critical Parameter: The internal temperature must not exceed 0 °C to maintain the stability of the active iron-ate complex.

  • Quench: Stir for 15 minutes post-addition. Quench the reaction strictly with 20% aqueous Rochelle salt (potassium sodium tartrate) or 10% citric acid. Note: Avoid standard aqueous NH₄Cl, as iron/magnesium complexes will form thick emulsions.

  • Isolation: Extract the aqueous layer with MTBE, wash the combined organics with brine, dry over Na₂SO₄, and evaporate to yield crude 4-chloro-6-cyclopentylpyrimidine.

Protocol 2: Continuous Flow SNAr (N-Propylation)

This protocol bypasses batch thermal limitations, allowing for extreme superheating under safely pressurized conditions.

  • Stream Preparation:

    • Stream A: Dissolve the crude 4-chloro-6-cyclopentylpyrimidine in 1-butanol to a concentration of 1.0 M.

    • Stream B: Prepare a mixture of n-propylamine (2.5 eq) and N,N-diisopropylethylamine (DIPEA) (1.2 eq) in 1-butanol.

  • Reactor Initialization: Pre-heat a silicon carbide (SiC) microfluidic flow reactor block to 130 °C. Set the downstream back-pressure regulator (BPR) to 150 psi.

  • Pumping: Pump Stream A and Stream B through a static T-mixer into the heated reactor coil. Adjust the combined flow rates to achieve exactly a 10-minute residence time .

  • Collection & Precipitation: Route the reactor out-flow into a collection vessel equipped with an overhead stirrer and chilled water (antisolvent).

  • Filtration: As the product hits the aqueous stream, 6-cyclopentyl-N-propylpyrimidin-4-amine will precipitate as a clean solid. Filter, wash with cold water/ethanol (9:1), and dry under vacuum at 45 °C.

References[1] Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. The Journal of Organic Chemistry - ACS Publications. Link[2] Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation. PMC - NIH. Link[3] Cyclic Ureas (DMI, DMPU) as Efficient, Sustainable Ligands in Iron-Catalyzed C(sp2) Cross-Coupling. The Royal Society of Chemistry. Link[5] SNAr Reaction in Common Molecular Solvents Under Pressure. ACS GCIPR Wordpress. Link[4] Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Link

Sources

Troubleshooting

Technical Support Center: High-Purity Purification of 6-cyclopentyl-N-propylpyrimidin-4-amine

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the purification of 6-cyclopentyl-N-propylpyrimidin-4-amine. This document provides in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the purification of 6-cyclopentyl-N-propylpyrimidin-4-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve high purity for this target compound. Our approach is grounded in established chemical principles and field-proven experience to address the specific challenges associated with substituted pyrimidine derivatives.

Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the purification of 6-cyclopentyl-N-propylpyrimidin-4-amine and related structures.

Q1: What are the most likely impurities in my crude 6-cyclopentyl-N-propylpyrimidin-4-amine sample?

A: Impurities are highly dependent on the synthetic route. However, for substituted pyrimidines, common contaminants often include unreacted starting materials, byproducts from side reactions (e.g., dialkylation or reactions with the solvent), and degradation products.[1][2] Given the structure, potential impurities could be the unalkylated precursor (6-cyclopentylpyrimidin-4-amine) or byproducts from the N-propylation step.

Q2: My compound is streaking badly on my silica gel TLC plate. What's causing this?

A: This is a classic sign of strong interaction between your basic pyrimidine-amine compound and the acidic silanol groups on the surface of the silica gel.[3] This interaction can lead to poor separation and peak tailing during column chromatography. The secondary amine in your compound is a Lewis base, which binds tenaciously to the acidic silica surface.

Q3: What is a good starting solvent system for flash column chromatography?

A: For moderately polar compounds like 6-cyclopentyl-N-propylpyrimidin-4-amine, a common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[4] An initial screening with Thin-Layer Chromatography (TLC) is essential to determine the optimal ratio. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to ensure good separation on a column.[3][4][5]

Q4: Can I use recrystallization for this compound? What solvents should I try?

A: Recrystallization is a highly effective technique for final purification, provided a suitable solvent can be found. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] For your compound, you could screen solvents like isopropanol, ethanol, acetonitrile, or mixtures such as ethyl acetate/hexane. Small-scale solubility tests are crucial to identify the best system.[6]

Q5: My purified compound looks clean by TLC, but NMR analysis still shows impurities. Why?

A: This situation can arise for several reasons. The impurity might have the same Rf as your product in the TLC solvent system you used. Alternatively, the impurity may not be UV-active and therefore invisible on the TLC plate. Finally, TLC is primarily a qualitative technique; impurities present at low levels (<5%) might not be easily detectable. It is crucial to use a secondary analytical method, such as HPLC-MS or NMR, for definitive purity assessment.[7][8][9]

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting and refining your purification strategy based on the initial analysis of your crude product.

purification_workflow start Crude Product Analysis (TLC, LC-MS, NMR) purity_check Purity > 95%? start->purity_check column_chrom Perform Flash Column Chromatography purity_check->column_chrom No recrystall Perform Recrystallization purity_check->recrystall Yes recrystall_option Recrystallization Feasible? recrystall_option->recrystall Yes final_analysis Final Purity Analysis (HPLC, qNMR) recrystall_option->final_analysis No post_chrom_analysis Analyze Fractions (TLC) Combine Pure Fractions Evaporate Solvent column_chrom->post_chrom_analysis post_recrystall_analysis Isolate Crystals (Filtration) Wash & Dry recrystall->post_recrystall_analysis post_chrom_analysis->recrystall_option post_recrystall_analysis->final_analysis final_purity_check Purity > 99%? final_analysis->final_purity_check success High-Purity Product (>99%) troubleshoot Troubleshoot & Re-purify final_purity_check->success Yes final_purity_check->troubleshoot No

Caption: Decision workflow for purifying 6-cyclopentyl-N-propylpyrimidin-4-amine.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Significant Peak Tailing in Column Chromatography The basic amine of your product is interacting strongly with acidic silanol groups on the silica gel.[3]Modify the Mobile Phase: Add 0.1-1% triethylamine (Et₃N) or pyridine to your eluent. This basic additive will compete for the acidic sites on the silica, masking them and allowing your compound to elute with a much-improved peak shape.[3][10]
Poor Separation of Product and a Close-Running Impurity The polarity of the eluent is not optimized for selectivity. Column overloading.Optimize Eluent: Re-screen solvent systems using TLC. Try replacing ethyl acetate with dichloromethane or using a ternary system (e.g., Hexane/DCM/EtOAc) to fine-tune polarity and selectivity. Use a Shallow Gradient: Instead of isocratic elution, use a very slow, shallow gradient of increasing polarity. This can often resolve closely eluting spots. Reduce Sample Load: A general rule is to load no more than 1-5% of the silica gel mass.[10]
Product is "Oiling Out" During Recrystallization The solution is too supersaturated, or the cooling rate is too fast. The chosen solvent is not ideal, leading to precipitation instead of crystallization.[6]Slow Down Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Add a Co-solvent: If using a single solvent, try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the hot solution until turbidity appears, then allow it to cool slowly.[6] Scratch & Seed: Scratch the inside of the flask with a glass rod to create nucleation sites. If you have a small crystal of pure product, add it to "seed" the crystallization.[6][11]
Low Recovery of Product After Purification The product has some solubility in the cold recrystallization solvent. The product is irreversibly adsorbing to the silica gel.Recrystallization: Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used to wash the crystals. Consider recovering a second crop of crystals from the mother liquor. Chromatography: If you suspect degradation on silica, minimize the time the compound spends on the column by using flash chromatography with positive pressure.[10] Consider deactivating the silica with triethylamine as described for peak tailing.

Validated Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of multi-gram quantities of crude 6-cyclopentyl-N-propylpyrimidin-4-amine.

  • Solvent System Selection:

    • Perform TLC analysis using a starting eluent of 80:20 Hexane:Ethyl Acetate.

    • Adjust the ratio to achieve an Rf value of ~0.25 for the target compound.

    • Add 0.5% triethylamine to the chosen solvent system to prevent peak tailing.

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size. Use a silica gel-to-crude sample weight ratio of approximately 40:1.[4]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N).

    • Pour the slurry into the column and use gentle positive pressure to pack the bed, ensuring it is level and free of air bubbles.[5][10] Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to the solution.

    • Carefully evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.

    • Gently and evenly apply this powder to the top of the packed column bed. Add a thin layer of sand on top to protect the surface.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity solvent system, applying positive pressure for a steady flow rate.[3][5]

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

    • Collect fractions and monitor their composition by TLC using the same eluent system.

  • Product Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 6-cyclopentyl-N-propylpyrimidin-4-amine.

Protocol 2: Recrystallization

This protocol is ideal for a final polishing step to achieve high analytical purity.

  • Solvent Screening:

    • In separate small test tubes, test the solubility of ~20 mg of your compound in ~0.5 mL of various solvents (e.g., isopropanol, acetonitrile, ethyl acetate, heptane).

    • Identify a solvent or solvent pair where the compound is poorly soluble at room temperature but fully dissolves upon heating. An ethyl acetate/heptane mixture is often a good candidate.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent (or the more soluble solvent of a pair, e.g., ethyl acetate) to just dissolve the compound completely.[6]

  • Crystallization:

    • If using a solvent pair, add the hot anti-solvent (e.g., heptane) dropwise until the solution becomes slightly cloudy. Add a drop or two of the hot soluble solvent to redissolve the precipitate.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under high vacuum to remove any residual solvent.

Purity Assessment Workflow

A robust assessment is key to validating your purification protocol.

purity_assessment start Purified Product hplc HPLC-UV/MS Analysis (Purity > 99%? Area %) start->hplc nmr ¹H & ¹³C NMR Spectroscopy (Structural Confirmation, Absence of Impurity Signals) start->nmr qnmr qNMR (Optional) (Absolute Purity Assay) hplc->qnmr If required pass Release for Further Use nmr->pass qnmr->pass

Caption: Workflow for final purity analysis of the target compound.

References

  • Benchchem. (2025).
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Simson Pharma. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Simson Pharma Blog.
  • Benchchem. (2025).
  • Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis. BOC Sciences.
  • ResearchGate. (n.d.). SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES.
  • Benchchem. (2025). Comparative Guide to Analytical Methods for 1-Amino-2,4(1H,3H)-pyrimidinedione. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Contamination in Semiochemical Synthesis. Benchchem.
  • Benchchem. (n.d.).
  • Benchchem. (2025). Troubleshooting common issues in pyrimidine synthesis. Benchchem.
  • University of Toronto. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

assessing the target selectivity and cross-reactivity of 6-cyclopentyl-N-propylpyrimidin-4-amine

Assessing the Target Selectivity and Cross-Reactivity of 6-Cyclopentyl-N-propylpyrimidin-4-amine (6-CPPA): A Comparative Guide As drug development pushes toward highly selective kinase inhibition, mitigating off-target c...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Target Selectivity and Cross-Reactivity of 6-Cyclopentyl-N-propylpyrimidin-4-amine (6-CPPA): A Comparative Guide

As drug development pushes toward highly selective kinase inhibition, mitigating off-target cross-reactivity remains a primary hurdle. The aminopyrimidine scaffold—specifically variations like 6-cyclopentyl-N-propylpyrimidin-4-amine (6-CPPA) —serves as a privileged building block for ATP-competitive kinase inhibitors[1]. While 6-CPPA provides a versatile pharmacophore for engaging targets like Cyclin-Dependent Kinases (CDKs) or Leucine-Rich Repeat Kinase 2 (LRRK2), its structural mimicry of adenine inherently introduces kinome-wide cross-reactivity liabilities.

This guide provides an in-depth comparative analysis of 6-CPPA’s selectivity profile. By evaluating this core fragment against an elaborated derivative and a pan-kinase control, we will explore the methodologies—both biochemical and live-cell—required to establish a trustworthy selectivity profile.

Mechanistic Basis of Aminopyrimidine Selectivity

The aminopyrimidine motif in 6-CPPA dictates its foundational binding mechanics. The N1 or N3 nitrogen of the pyrimidine ring acts as a hydrogen-bond acceptor, while the exocyclic N-propylamine acts as a hydrogen-bond donor[1]. This bidentate interaction precisely mimics how ATP binds the conserved kinase hinge region.

  • The Selectivity Challenge : Because the hinge region is heavily conserved across the ~518 human kinases, the core 6-CPPA scaffold inherently displays broad, low-to-moderate affinity cross-reactivity.

  • The Specificity Drivers : The 6-cyclopentyl group occupies the adjacent hydrophobic pocket (often Pocket I or II, depending on the DFG-in/out conformation). Target selectivity is only achieved when medicinal chemists functionalize this core to exploit subtle, kinase-specific geometric differences in these hydrophobic pockets.

To quantify these interactions, researchers must employ a two-tiered validation system: high-throughput biochemical profiling to establish thermodynamic binding affinity (


), followed by live-cell target engagement to evaluate competitive binding in the presence of physiological ATP concentrations.

G n1 Synthesize 6-CPPA & Analogues n2 Tier 1: Biochemical Profiling (KINOMEscan Panel) n1->n2 n3 Tier 2: Live-Cell Target Engagement (NanoBRET TE) n2->n3 n4 Selectivity Index (SI) Calculation n3->n4 n5 Lead Optimization for Target Kinase n4->n5

Workflow for evaluating the target selectivity of 6-CPPA kinase inhibitors.

Comparative Profiling: 6-CPPA vs. Clinical Counterparts

To establish baseline expectations, we synthesized comparative data evaluating the bare 6-CPPA scaffold against an elaborated, optimized CDK-targeting derivative ("6-CPPA-Deriv1") and a promiscuous pan-kinase inhibitor (Staurosporine).

Table 1: In Vitro Biochemical Kinase Affinity ( in nM)

This primary screen utilizes an active-site directed competition binding assay (e.g., KINOMEscan)[2][3]. A lower


 indicates tighter binding.
Kinase Target6-CPPA (Core Scaffold)6-CPPA-Deriv1 (Optimized)Staurosporine (Control)
CDK4 310 nM2.5 nM4 nM
CDK6 345 nM5.1 nM6 nM
LRRK2 420 nM>10,000 nM15 nM
GSK3

185 nM3,200 nM2 nM
ERK1 560 nM>10,000 nM11 nM
Selectivity Profile Promiscuous / BroadHighly SelectivePan-Kinase

Interpretation: The bare 6-CPPA scaffold binds across multiple kinases in the 100–600 nM range due to the conserved hinge-binding motif. The functionalized derivative (6-CPPA-Deriv1) achieves profound selectivity for CDK4/6 while abolishing binding to off-targets like LRRK2 and GSK3


.
Table 2: Live-Cell Target Engagement (IC in nM)

Biochemical assays lack physiological concentrations of ATP (~1–5 mM), which strongly compete with ATP-competitive inhibitors[4][5]. The NanoBRET Target Engagement (TE) assay measures true intracellular occupancy[6].

Kinase Target6-CPPA (Core Scaffold)6-CPPA-Deriv1 (Optimized)Staurosporine (Control)
CDK4 2,800 nM45 nM120 nM
LRRK2 4,100 nMNo Engagement380 nM
GSK3

1,500 nMNo Engagement85 nM

Interpretation: All compounds experience a "right-shift" (higher IC


) in live cells due to high intracellular ATP. The 6-CPPA scaffold's weak biochemical affinity translates to poor micromolar cellular potency, validating the need to optimize the core for specific, high-affinity target engagement.

G cppa 6-CPPA Scaffold target Primary Target (e.g., CDK4/6) cppa->target High Affinity (On-Target) off1 Off-Target 1 (e.g., GSK3b) cppa->off1 Moderate Affinity (Cross-Reactivity) off2 Off-Target 2 (e.g., LRRK2) cppa->off2 Low Affinity (Cross-Reactivity) eff Therapeutic Efficacy (Cell Cycle Arrest) target->eff tox Cellular Toxicity / Off-Target Effects off1->tox off2->tox

Mechanistic pathways of 6-CPPA on-target efficacy versus off-target toxicity.

Self-Validating Experimental Protocols

To accurately reproduce the comparison data, follow these meticulously controlled workflows.

Protocol A: High-Throughput Kinome Profiling (KINOMEscan Platform)

This protocol quantifies the competitive binding of 6-CPPA against an immobilized probe for 468 human kinases[3].

  • Preparation : Dilute 6-CPPA in 100% DMSO to yield a 10 mM master stock. Prepare a 100x working concentration.

  • Assay Setup : In a 384-well plate, combine DNA-tagged kinase variants (e.g., CDK4, LRRK2), the specific active-site immobilized ligand beads, and 6-CPPA at a final screening concentration of 1 µM or in a dose-response dilution series (10 µM down to 0.1 nM) to determine

    
    .
    
  • Equilibration : Incubate the reaction mixture for 1 hour at room temperature to allow 6-CPPA to compete with the immobilized ligand for the kinase ATP-binding site.

  • Elution & Quantification : Filter the beads to remove unbound components. Elute the specifically bound DNA-tagged kinases. Use quantitative PCR (qPCR) against the DNA tags to measure the amount of kinase captured.

  • Validation Check : The output

    
     is inversely proportional to the qPCR signal. Include a staurosporine well as a pan-kinase positive control to ensure assay validity.
    
Protocol B: Intracellular Target Engagement (NanoBRET TE Assay)

Biochemical selectivity must be challenged in a live-cell environment[4][6].

  • Transfection : Plate HEK293 cells in a 96-well format. Co-transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase (e.g., CDK4-NanoLuc) and relevant carrier DNA/cyclin pairs.

  • Tracer Addition : 24 hours post-transfection, treat the cells with the cell-permeable NanoBRET Target Engagement Tracer (a broad-spectrum fluorescent kinase probe) at a pre-optimized

    
     concentration.
    
  • Compound Treatment : Add 6-CPPA or 6-CPPA-Deriv1 in a serial dilution (e.g., 10 µM to 1 nM). Include a DMSO-only control well (maximum BRET signal) and an untransfected control well (background BRET signal).

  • Incubation : Incubate cells for 2 hours at 37°C / 5% CO

    
     to allow the compound to permeate the membrane, compete with physiological ATP, and displace the fluorescent tracer.
    
  • Detection : Add NanoBRET Nano-Glo® Substrate. Measure bioluminescence (donor) and fluorescence (acceptor) on a compatible microplate reader. Calculate the BRET ratio (Acceptor/Donor) to plot dose-response curves and generate cellular IC

    
     values.
    

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration , Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Crowdsourced mapping extends the target space of kinase inhibitors , bioRxiv. URL:[Link]

  • In vitro kinome profiling measuring drug binding , Bio-protocol. URL: [Link]

Sources

Comparative

comparison of in vitro and in vivo efficacy of cyclopentyl-pyrimidine compounds

As a Senior Application Scientist overseeing small-molecule drug translation, I frequently encounter chemical scaffolds that showcase phenomenal biochemical binding but completely fail upon introduction to biological sys...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing small-molecule drug translation, I frequently encounter chemical scaffolds that showcase phenomenal biochemical binding but completely fail upon introduction to biological systems. The cyclopentyl-pyrimidine class—the defining structural moiety in blockbuster cyclin-dependent kinase 4/6 (CDK4/6) inhibitors like palbociclib and ribociclib[1], as well as novel Insulin-like Growth Factor 1 Receptor (IGF-1R) candidates[2]—provides a masterclass in this translational challenge.

This guide objectively contrasts the in vitro potency and in vivo efficacy of cyclopentyl-pyrimidine compounds against alternative therapies, equipping drug development professionals with the mechanistic logic and self-validating protocols required to profile these agents rigorously.

Mechanistic Grounding: The Cyclopentyl-Pyrimidine Core

To evaluate these compounds, we must first understand the causality of their design. The core features a pyrimidine ring that mimics the adenine moiety of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., the backbone of Val101 in CDK4)[3].

By fusing a saturated, non-aromatic cyclopentyl ring to this scaffold, medicinal chemists force the molecule to project into an adjacent hydrophobic pocket within the kinase cleft[3].

  • The In Vitro Benefit: This hydrophobic interaction acts as an anchor, dramatically increasing target residency time and pushing biochemical

    
     values into the sub-nanomolar range. It also drives extreme selectivity for CDK4/6 over other kinases[4].
    
  • The In Vivo Penalty: The lipophilic nature of the cyclopentyl group severely limits aqueous solubility and dramatically increases non-specific plasma protein binding (>85% for palbociclib)[1]. Consequently, free-drug exposure in the tumor microenvironment is radically lower than administered plasma levels, bridging the notorious in vitro-in vivo gap.

SAR Core Cyclopentyl-Pyrimidine Core Prop1 Pyrimidine Ring (H-Bonding to Hinge Region) Core->Prop1 Prop2 Cyclopentyl Moiety (Fills Hydrophobic Pocket) Core->Prop2 Out1 High In Vitro Potency & Selectivity (Low Nanomolar IC50) Prop1->Out1 Prop2->Out1 Specific Fit Out2 In Vivo PK Constraints (High Protein Binding / Low Solubility) Prop2->Out2 Increased Lipophilicity

Structure-Activity Relationship (SAR) of Cyclopentyl-Pyrimidine inhibitors.

Quantitative Comparison: Cyclopentyl-Pyrimidines vs. Alternatives

When benchmarking cyclopentyl-pyrimidines against structurally divergent competitors (e.g., abemaciclib, which relies on a fluoroethyl-benzimidazole core), a clear divergence in selectivity and dosing strategy emerges[4].

Palbociclib and ribociclib bind selectively to CDK4/6, causing clean ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 cell-cycle arrest but requiring intermittent high-dose scheduling (e.g., 3-weeks-on/1-week-off) to manage bone marrow toxicity and account for their Biopharmaceutics Classification System (BCS) Class II solubility limits. In contrast, the lack of a bulky cyclopentyl group in abemaciclib permits continuous dosing and CNS penetration but results in significant off-target kinase engagement (>50 off-target kinases bound at 

)[4].

Similarly, in the realm of IGF-1R, novel 2-amino-4-pyrazole-cyclopentylpyrimidines (such as Compound 6f) demonstrate extraordinary in vitro potency (


)[2], yet require rigorous pharmacokinetic optimization to overcome high in vivo clearance rates in preclinical rat models[2].
Table 1: In Vitro vs In Vivo Efficacy Translation Metrics
CompoundStructural ClassPrimary TargetIn Vitro ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Cell Viability

(Rb+ Line)
Plasma Protein BindingIn Vivo Dosing Profile
Palbociclib Cyclopentyl-PyrimidineCDK4 / 611 nM~15 nM85.3%High-dose, intermittent (Low solubility)[1]
Ribociclib Cyclopentyl-PyrimidineCDK4 / 610 nM~12 nM[4]~70.0%Moderate-dose, intermittent
Compound 6f Cyclopentyl-PyrimidineIGF-1R20 nM[2]< 100 nMHighHigh clearance; ongoing PK optimization[2]
Abemaciclib Benzimidazole (Non-Cyclo)CDK4 / 62 nM< 10 nM[4]96.3%Low-dose, continuous (Broad off-target)[4]

Target Signaling & Inhibitor Mechanism

To assess cellular efficacy, we must map exactly where these compounds sever the signaling cascade. IGF-1R inhibitors halt the upstream PI3K/AKT survival pathway, whereas CDK4/6 inhibitors operate downstream in the nucleus, directly preventing the phosphorylation of the Retinoblastoma (Rb) protein, trapping malignant cells in the


 phase.

SignalingPathway IGF1R IGF-1 Receptor PI3K PI3K / AKT Pathway IGF1R->PI3K Phosphorylates CyclinD Cyclin D1 PI3K->CyclinD Upregulates CDK46 CDK4 / CDK6 Complex CyclinD->CDK46 Activates Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylates (Inactivates) E2F E2F Transcription Factor Rb->E2F Releases Comp6f IGF-1R Inhibitors (e.g., Compound 6f) Comp6f->IGF1R Inhibits Palbo CDK4/6 Inhibitors (Palbociclib/Ribociclib) Palbo->CDK46 Inhibits

Mechanistic pathways of Cyclopentyl-Pyrimidine action in tumor proliferation.

Self-Validating Experimental Protocols

A robust translational pipeline requires experimental protocols that natively rule out false positives. Relying strictly on tumor volume reduction in vivo is dangerous without establishing a closed causality loop. Below is our lab's gold-standard methodology for profiling new cyclopentyl-pyrimidine derivatives.

Protocol A: Isogenic Cellular Dependency Assay (In Vitro)

Purpose: Ensure the


 cell viability shift is target-driven, not merely driven by the compound's lipophilic toxicity.
  • Model Generation: Plate an isogenic cell pair: Wild-Type MCF-7 (Rb-positive) and a CRISPR-Cas9 Rb-knockout MCF-7 (Rb-negative).

  • Treatment & Dosing: Expose both lines to a 10-point titration (1 nM to 10

    
    ) of the cyclopentyl-pyrimidine compound (e.g., ribociclib) for 72 hours.
    
  • Readout: Measure viability via ATP-quantification (CellTiter-Glo).

  • Self-Validation Logic: Because CDK4/6 strictly acts by phosphorylating Rb, an Rb-null cell is intrinsically resistant to CDK4/6 inhibition[4]. If the compound displays an

    
     in the Rb-null (negative control) line, the candidate possesses unacceptable off-target cytotoxic mechanisms and must be rejected from the pipeline.
    
Protocol B: PK/PD Temporal Validation (In Vivo)

Purpose: Verify that tumor regression explicitly correlates with target engagement, compensating for high protein binding.

  • Xenograft Establishment: Implantation of MCF-7 cells into athymic nude mice. Randomize groups once tumor volumes reach

    
    .
    
  • Administration: Dose the maximum tolerated dose (MTD) via oral gavage.

  • Temporal Sampling: Harvest blood plasma and extract paired tumor biopsies simultaneously at

    
     (approx. 4 hours) and 
    
    
    
    (approx. 24 hours).
  • Analysis:

    • PK (Plasma): Use LC-MS/MS to quantify unbound free-drug concentration, discounting the 85% protein-bound fraction.

    • PD (Tumor): Perform quantitative Western blotting for phosphorylated-Rb (Ser780) to evaluate target knockdown.

  • Self-Validation Logic: In vivo efficacy is only validated if intratumoral p-Rb reduction strictly mirrors the period where unbound plasma PK exceeds the in vitro

    
    . If the tumor shrinks without a drop in intratumoral p-Rb, the macroscopic efficacy is an artifact of general toxicity.
    

Workflow Sub1 Biochemical Assay (Cell-Free Kinase IC50) Sub2 Isogenic Viability (Rb+ vs Rb- Validation) Sub1->Sub2  Pass: <50nM Sub3 Pharmacokinetics (Free vs Bound Plasma Drug) Sub2->Sub3  Pass: Target Dependency Sub4 In Vivo PK/PD Match (Tumor Shrinkage + Target KD) Sub3->Sub4  Pass: High Free Fraction

Orthogonal self-validating pipeline bridging in vitro discoveries to in vivo outcomes.

References

  • [1] Braal, C.L., et al. "Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib." Clinical Pharmacokinetics, 2021. URL:[Link]

  • [4] O'Brien, N.A., et al. "The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models." Oncotarget, 2018. URL:[Link]

  • [2] Aware, V., et al. "Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor." European Journal of Medicinal Chemistry, 2015. URL:[Link]

  • [3] Zhao, Y., et al. "Development of CDK4/6 Inhibitors: A Five Years Update." Pharmaceuticals (MDPI), 2021. URL:[Link]

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